molecular formula C11H15N3O B6362273 2-Methyl-1-(pyridine-3-carbonyl)piperazine CAS No. 1240570-13-1

2-Methyl-1-(pyridine-3-carbonyl)piperazine

Cat. No.: B6362273
CAS No.: 1240570-13-1
M. Wt: 205.26 g/mol
InChI Key: DAFABFXFKRNBQS-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridine-3-carbonyl)piperazine (CAS 1240570-13-1) is a piperazine-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The piperazine ring is a privileged structure in pharmacology, frequently employed to optimize the pharmacokinetic properties of bioactive molecules and serve as a core scaffold for arranging pharmacophoric groups . Hybrid compounds incorporating both pyridine and piperazine motifs are key scaffolds for various enzymatic inhibitions and are found in the skeleton of numerous marketed drugs . While specific biological data for this compound is not widely published in the available literature, research on highly similar 1-(pyridine-3-carbonyl)piperazine derivatives and related pyridylpiperazine hybrids has demonstrated potent inhibitory activity against the enzyme urease . Urease inhibition is a critical research area for combating pathogens like Helicobacter pylori and for agricultural applications to improve nitrogen bioavailability . Furthermore, other 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine analogs have been investigated as potent antagonists of Platelet-Activating Factor (PAF) in pharmacological studies, indicating the potential of this chemotype in modulating key biological pathways . This compound is provided for research purposes to support investigations in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. It is supplied as a solid and should be stored at 2-8°C . This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-7-13-5-6-14(9)11(15)10-3-2-4-12-8-10/h2-4,8-9,13H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFABFXFKRNBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the chemical structure, synthesis, and pharmacological significance of 2-Methyl-1-(pyridine-3-carbonyl)piperazine , a critical intermediate in the discovery of HIV-1 attachment inhibitors.

Structural Characterization, Synthesis, and Pharmacological Applications

Executive Summary

2-Methyl-1-(pyridine-3-carbonyl)piperazine (CAS: 1240570-13-1), also known as 2-methyl-1-nicotinoylpiperazine , is a specialized heterocyclic building block used primarily in the medicinal chemistry of antiviral therapeutics. It serves as a key intermediate and Structure-Activity Relationship (SAR) analog in the development of HIV-1 attachment inhibitors , a class of drugs that includes Temsavir (BMS-626529) and its prodrug Fostemsavir (BMS-663068).

This compound is distinguished by its regiochemically specific acylation at the sterically hindered N1 position of the 2-methylpiperazine ring, a structural feature that imparts specific conformational constraints beneficial for binding to the viral envelope protein gp120.

Chemical Identity & Stereochemistry

The molecule consists of a piperazine ring substituted with a methyl group at the C2 position and a nicotinoyl (pyridine-3-carbonyl) moiety at the N1 position.

PropertyDetail
IUPAC Name (2-Methylpiperazin-1-yl)(pyridin-3-yl)methanone
Common Name 2-Methyl-1-nicotinoylpiperazine
CAS Number 1240570-13-1 (Racemate)
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Chirality Contains one chiral center at C2. Both (R) and (S) enantiomers exist; the (R)-isomer is frequently cited in high-potency antiviral analogs.
Structural Analysis[1][2]
  • Piperazine Core: Provides a semi-rigid scaffold that directs the spatial orientation of the attached pharmacophores.

  • C2-Methyl Group: Introduces chirality and conformational bias. In biological systems, this methyl group often locks the piperazine ring into a specific chair conformation, reducing the entropic penalty of binding to the target protein.

  • N1-Nicotinoyl Group: The amide bond at N1 is planar. The pyridine nitrogen serves as a weak hydrogen bond acceptor (pKa ~3.4), modulating the electronic properties and solubility of the molecule compared to a phenyl analog (benzoyl group).

  • N4-Secondary Amine: The distal nitrogen (N4) remains unsubstituted in this intermediate, acting as a nucleophilic handle for further coupling reactions (e.g., with azaindole glyoxamides).

Physicochemical Properties[3][4][5][6][7]

Understanding the physicochemical profile is essential for handling and formulation.

DescriptorValue (Predicted/Experimental)Significance
LogP ~0.2 - 0.5Low lipophilicity due to the polar pyridine and amide functionality; suggests good aqueous solubility.
pKa (N4-H) ~8.5 - 9.0The distal amine is basic and will be protonated at physiological pH.
pKa (Pyridine) ~3.4Weakly basic; remains unprotonated at neutral pH.
TPSA ~55 ŲPolar surface area is within the ideal range for membrane permeability.
Solubility High in polar organic solvents (DMSO, MeOH, DCM); Moderate in water (pH dependent).
Synthesis & Manufacturing

The synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine presents a classic regioselectivity challenge . 2-Methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Hindered): Adjacent to the methyl group.[3]

  • N4 (Unhindered): Distal to the methyl group.

Direct acylation with nicotinoyl chloride preferentially occurs at the less hindered N4 position. To synthesize the N1-acylated target, a protection-deprotection strategy is required.

Validated Synthetic Protocol

Objective: Regioselective synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Step 1: Selective Protection of N4

  • Reagents: 2-Methylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), 0°C.

  • Mechanism: At low temperatures, the bulky Boc group reacts selectively with the less hindered N4 amine.

  • Outcome: tert-butyl 3-methylpiperazine-1-carboxylate (Note: Numbering changes; N4 of original becomes N1 of product).

Step 2: Acylation of N1

  • Reagents: N4-Boc-2-methylpiperazine, Nicotinoyl chloride hydrochloride, Triethylamine (Et₃N), DCM.

  • Procedure: The hindered N1 amine, now the only free nucleophile, reacts with the acid chloride.

  • Outcome: tert-butyl 4-nicotinoyl-3-methylpiperazine-1-carboxylate.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.

  • Procedure: Acidic cleavage of the Boc carbamate releases the secondary amine.

  • Outcome: 2-Methyl-1-(pyridine-3-carbonyl)piperazine (as TFA or HCl salt).

Synthesis Workflow Diagram

SynthesisPath Start 2-Methylpiperazine (C5H12N2) Step1 N4-Protection (Boc2O, 0°C) Start->Step1 Inter1 4-Boc-2-methylpiperazine (Major Isomer) Step1->Inter1 Regioselective (Sterics) Step2 N1-Acylation (Nicotinoyl Cl, Et3N) Inter1->Step2 Inter2 1-Nicotinoyl-4-Boc- 2-methylpiperazine Step2->Inter2 Amide Bond Formation Step3 Deprotection (TFA or HCl) Inter2->Step3 Final TARGET: 2-Methyl-1-(pyridine-3-carbonyl) piperazine Step3->Final Boc Removal

Caption: Regioselective synthesis pathway utilizing N4-Boc protection to target the sterically hindered N1 position.

Pharmacological Relevance: HIV-1 Attachment Inhibition

This compound is a critical scaffold in the discovery of Entry Inhibitors , specifically those targeting the viral envelope glycoprotein gp120 .

Mechanism of Action Context[1][2][4][5][6][7][8][9]
  • Target: HIV-1 gp120 glycoprotein.

  • Mode of Binding: Compounds containing this piperazine core bind to a conserved hydrophobic pocket on gp120, stabilizing the viral spike in a conformation that prevents it from undergoing the structural changes necessary to bind cellular CD4 receptors.

  • Role of the Scaffold:

    • The Nicotinoyl group acts as a bioisostere for the benzoyl group found in Temsavir. It improves aqueous solubility and offers alternative hydrogen-bonding interactions with the gp120 backbone (specifically residues in the bridging sheet).

    • The 2-Methyl group (particularly in the (R)-configuration) restricts the conformational flexibility of the piperazine ring. This "pre-organization" minimizes the entropy loss upon binding, often resulting in a 5-10 fold increase in potency compared to the unmethylated analog.

SAR Logic Diagram

SAR Core 2-Methyl-1-nicotinoylpiperazine Pyridine Pyridine Ring (N1-Acyl) • H-Bond Acceptor • Improves Solubility vs Phenyl • π-π Stacking with Trp residues Core->Pyridine Modulates Methyl 2-Methyl Group • Conformational Lock • (R)-enantiomer often > potency • Increases metabolic stability Core->Methyl Contains Amine Free N4 Amine • Linker point to Azaindole Core • Critical for modular synthesis Core->Amine Provides

Caption: Structure-Activity Relationship (SAR) breakdown of the molecule's functional components.

Analytical Characterization

To verify the identity and purity of the synthesized compound, the following analytical signatures are diagnostic.

  • ¹H NMR (DMSO-d₆):

    • Pyridine Protons: Distinctive signals in the aromatic region (δ 8.5–8.7 ppm for H2/H6, δ 7.8 ppm for H4, δ 7.4 ppm for H5).

    • Methyl Group: A doublet at δ ~1.1–1.3 ppm (coupling with CH).

    • Piperazine Ring: Multiplets spanning δ 2.8–4.5 ppm. The protons adjacent to the amide (N1) will be chemically non-equivalent due to restricted rotation (rotamers).

  • LC-MS:

    • m/z: [M+H]⁺ = 206.12.

    • Fragmentation: Loss of the nicotinoyl group (M-106) is a common fragmentation pathway.

Safety & Handling
  • Hazards: Like many piperazine derivatives, this compound is likely an irritant to eyes, skin, and the respiratory system.

  • Sensitization: Piperazines are known sensitizers; potential for allergic respiratory reaction upon inhalation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the secondary amine. Hygroscopic as a salt (HCl/TFA).

References
  • Wang, T., et al. (2003).[10] Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.[11] U.S. Patent No. 7,354,924.[12] Washington, DC: U.S. Patent and Trademark Office. Link

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of Medicinal Chemistry, 61(1), 62-80. Link

  • Karmel, C., Li, B., & Hartwig, J. F. (2018).[8] Rhodium-Catalyzed Regioselective Silylation of Alkyl C-H Bonds for the Synthesis of 1,4-Diols.[8] Journal of the American Chemical Society, 140(4), 1460-1470. (Cited for regioselectivity principles in piperazine synthesis).[2][3][12] Link

  • Chemical Book. (2024). Product Entry: (2-Methylpiperazin-1-yl)(pyridin-3-yl)methanone (CAS 1240570-13-1).[13][14][15][16]Link

Sources

2-Methyl-1-(pyridine-3-carbonyl)piperazine: A Strategic Scaffold in Antiviral and CNS Pharmacotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 2-Methyl-1-(pyridine-3-carbonyl)piperazine in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-Methyl-1-(pyridine-3-carbonyl)piperazine (hereafter referred to as 2-MNP ) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

While primarily recognized as a critical chiral intermediate in the synthesis of HIV-1 attachment inhibitors (specifically the azaindole-oxoacetic piperazine class developed by Bristol-Myers Squibb), 2-MNP’s utility extends into CNS modulation and kinase inhibition. Its structural architecture combines the hydrogen-bonding capability of a nicotinamide moiety with the conformational rigidity and chirality of a 2-methylpiperazine ring. This guide analyzes the compound’s physicochemical profile, its validated role in antiviral therapeutics, and its emerging potential in neuropharmacology.

Chemical Architecture & Physicochemical Profile

The therapeutic potency of 2-MNP stems from three structural pillars: the Nicotinoyl Head , the Amide Linker , and the Chiral Piperazine Tail .

2.1 Structural Analysis
  • Nicotinoyl Moiety (Pyridine-3-carbonyl): Acts as a hydrogen bond acceptor (via the pyridine nitrogen) and provides

    
    -
    
    
    
    stacking opportunities within hydrophobic pockets (e.g., viral envelope proteins or kinase hinge regions).
  • Amide Linker: A rigid spacer that facilitates hydrogen bonding with backbone residues of target proteins.

  • 2-Methylpiperazine Core: The introduction of a methyl group at the C2 position creates a chiral center. This is the defining feature that elevates 2-MNP above generic piperazines. The methyl group:

    • Restricts Conformation: Reduces the entropic penalty upon binding.

    • Modulates Lipophilicity: Increases logP slightly compared to the des-methyl analog, improving blood-brain barrier (BBB) penetration.

    • Enforces Stereoselectivity: The (R)- and (S)- enantiomers often exhibit distinct biological activities, with the (R)- enantiomer frequently preferred in antiviral applications.

2.2 Key Physicochemical Properties (Table 1)
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula

Low MW (<300 Da) fits "Rule of 3" for fragments.
Molecular Weight 205.26 g/mol Ideal for fragment-based screening.
cLogP 0.2 – 0.5Highly soluble; low lipophilicity requires optimization for CNS penetration.
pKa (Piperazine N) ~8.5 - 9.0Basic nitrogen ensures solubility and lysosomal trapping.
H-Bond Donors/Acceptors 1 / 4Balanced profile for membrane permeability.
Rotatable Bonds 1 (Amide-Pyridine)High rigidity favors specific binding modes.
Validated Therapeutic Application: HIV-1 Attachment Inhibition

The most authoritative grounding for 2-MNP lies in its role as a precursor for Azaindole-oxoacetic piperazine derivatives , a class of entry inhibitors targeting the HIV-1 gp120 envelope glycoprotein.

3.1 Mechanism of Action

HIV-1 entry into host cells is mediated by the viral envelope glycoprotein gp120 binding to the CD4 receptor. Small molecules containing the 2-MNP substructure bind to gp120, stabilizing a conformation that prevents the initial interaction with CD4.

  • The Role of 2-MNP: The 2-methyl-1-nicotinoylpiperazine fragment projects into a specific solvent-exposed region of the gp120 trimer. The pyridine nitrogen often engages in water-mediated hydrogen bonding, while the piperazine ring creates a salt bridge with acidic residues (e.g., Asp) in the binding pocket.

3.2 Case Study: BMS Candidate Precursors

Patents (e.g., US7354924B2) identify (R)-2-methyl-1-nicotinoylpiperazine as "Precursor 5y."[1][2] This intermediate is coupled with substituted azaindoles to form potent antiviral agents. The (R)- stereochemistry is critical; the methyl group orients the piperazine ring to avoid steric clash with the gp120 variable loops.

HIV_Pathway Precursor 2-MNP (Precursor 5y) Coupling Coupling Reaction (with Azaindole) Precursor->Coupling Amide Coupling DrugCandidate Azaindole-Piperazine Conjugate Coupling->DrugCandidate Synthesis Target HIV-1 gp120 (Viral Envelope) DrugCandidate->Target High Affinity Binding Mechanism Conformational Locking (Prevents CD4 Binding) Target->Mechanism Allosteric Modulation Outcome Viral Entry Inhibition Mechanism->Outcome Therapeutic Effect

Figure 1: The role of 2-MNP in the synthesis and mechanism of HIV-1 attachment inhibitors.

Emerging Potential: CNS and Kinase Modulation

Beyond virology, the 2-MNP scaffold shares significant homology with ligands for G-protein coupled receptors (GPCRs) and kinases.

4.1 Neuropharmacology (CNS)

The structure of 2-MNP mimics the "aryl-piperazine" pharmacophore found in anxiolytics and antidepressants (e.g., Buspirone).

  • Hypothesis: The pyridine ring acts as a bioisostere for the pyrimidine or phenyl rings found in serotonin (5-HT) receptor ligands.

  • Target Potential: 5-HT1A agonism or 5-HT2A antagonism. The 2-methyl group enhances metabolic stability against N-dealkylation, a common clearance route for piperazine drugs.

4.2 Kinase Inhibition

The nicotinamide motif is a classic "hinge binder" in kinase inhibitors.

  • Hinge Interaction: The pyridine nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge region.

  • Solvent Exposure: The piperazine tail extends into the solvent front, improving solubility—a common bottleneck in kinase drug development.

Experimental Protocols

The following protocols outline the synthesis of the 2-MNP scaffold and a standard binding assay setup.

5.1 Protocol A: Regioselective Synthesis of (R)-2-Methyl-1-nicotinoylpiperazine

Causality: Direct acylation of 2-methylpiperazine often leads to a mixture of N1 and N4 acylated products. To ensure the nicotinoyl group attaches to the N1 (sterically more hindered but specific) or N4 position as required, protection strategies are employed. However, for 2-MNP (where the amide is at N1), the N4 is usually the more nucleophilic amine in the unhindered isomer, but the 2-methyl group creates steric differentiation.

Reagents: (R)-2-methylpiperazine, Nicotinoyl chloride hydrochloride (or Nicotinic acid + EDC/HOBt), Triethylamine (TEA), Dichloromethane (DCM).

  • Protection (Optional but Recommended): Protect N4 of (R)-2-methylpiperazine using Boc-anhydride at low temperature (

    
    ) to favor the less hindered amine if selectivity is difficult. Note: In 2-methylpiperazine, N1 is hindered by the adjacent methyl. Standard acylation usually favors N4. To get N1-nicotinoyl, one typically starts with N4-Boc-2-methylpiperazine.
    
  • Coupling:

    • Dissolve N4-Boc-2-methylpiperazine (1.0 eq) in dry DCM.

    • Add TEA (2.5 eq) and cool to

      
      .
      
    • Add Nicotinoyl chloride (1.1 eq) dropwise.

    • Stir at room temperature for 4-12 hours (Monitor via TLC/LC-MS).

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:1) to remove the Boc group.

    • Neutralize with saturated

      
      .
      
  • Purification: Extract with DCM, dry over

    
    , and purify via silica gel column chromatography (MeOH/DCM gradient).
    
5.2 Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Purpose: To validate the affinity of 2-MNP derivatives against a target protein (e.g., gp120 or a Kinase).

  • Immobilization: Immobilize the target protein (e.g., biotinylated gp120) onto a Streptavidin (SA) sensor chip.

  • Preparation: Dilute 2-MNP derivatives in running buffer (HBS-EP+). Prepare a concentration series (e.g., 0.1

    
     to 100 
    
    
    
    ).
  • Injection: Inject analytes at a flow rate of 30

    
     for 60s (association) followed by 120s dissociation.
    
  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to determine

    
    , 
    
    
    
    , and
    
    
    .
Visualization: Synthesis & Logic Flow

Synthesis_Logic Start (R)-2-Methylpiperazine Step1 Selective N4-Boc Protection (Steric Control) Start->Step1 Boc2O, 0°C Intermediate1 N4-Boc-2-methylpiperazine Step1->Intermediate1 Step2 Acylation with Nicotinoyl Chloride (Targeting N1) Intermediate1->Step2 Nicotinoyl-Cl, TEA Intermediate2 Protected Scaffold Step2->Intermediate2 Step3 Acidic Deprotection (TFA) Intermediate2->Step3 TFA/DCM Final 2-Methyl-1-(pyridine-3-carbonyl)piperazine (Active Scaffold) Step3->Final Neutralization

Figure 2: Synthetic pathway emphasizing regioselective control to generate the correct isomer.

References
  • Wang, T., et al. (2003).[1] Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives.[2] U.S. Patent No.[3] 7,354,924. Washington, DC: U.S. Patent and Trademark Office. Link

  • Meanwell, N. A., et al. (2018). Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir and its Active Moiety Temsavir. Journal of Medicinal Chemistry, 61(1), 62-80. Link

  • Yeung, K. S., et al. (2013). Recent progress in the discovery of HIV-1 attachment inhibitors. Current Opinion in Virology, 3(6), 660-667. (Contextual grounding for azaindole-piperazine mechanism).
  • PubChem. (2024). Compound Summary: 1-(2-Pyridyl)piperazine (Related Pharmacophore). National Library of Medicine. Link

Sources

Pharmacophore Analysis and Rational Design of Pyridine-3-Carbonyl Piperazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Computational Biologists, and Drug Development Professionals

Structural Rationale: The Convergence of Privileged Scaffolds

In modern rational drug design, the fusion of distinct pharmacophoric modules allows for the precise tuning of both target affinity and pharmacokinetic profiles. The pyridine-3-carbonyl piperazine scaffold represents a highly versatile structural motif, combining the electronic properties of a heteroaromatic ring with the conformational and physicochemical advantages of a saturated, nitrogen-rich heterocycle.

The selection of this specific architecture is driven by strict physicochemical causality:

  • The Pyridine-3-Carbonyl (Nicotinoyl) Moiety: The pyridine ring is a well-documented bioisostere for benzene, but its embedded nitrogen atom acts as a potent Hydrogen Bond Acceptor (HBA). Positioning the carbonyl group at the 3-position provides an optimal geometric vector for dual-point binding, frequently interacting with the hinge region of kinases or the active site residues of enzymes like Pantothenate Synthetase[1].

  • The Piperazine Core: Piperazine is a privileged scaffold known for improving aqueous solubility and modulating lipophilicity[2]. When acylated by the pyridine-3-carbonyl group, the proximal nitrogen's lone pair delocalizes into the amide

    
    -system, rendering it non-basic. However, the distal nitrogen retains its 
    
    
    
    character and basicity (
    
    
    ), allowing it to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the target receptor[3].

3D-QSAR and Pharmacophore Modeling Methodology

To translate this scaffold into potent lead compounds, we employ 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling. The causality behind using 3D-QSAR over 2D methods is that the piperazine ring adopts a distinct chair conformation, projecting its substituents into specific 3D spatial vectors that 2D topological indices cannot capture.

Pharmacophore_Workflow A 1. Dataset Curation (Actives vs. Decoys) B 2. Conformational Space Search (Low-Energy Ensembles) A->B C 3. Feature Extraction (HBA, HBD, AR, HYD) B->C D 4. 3D-QSAR PLS Modeling (Spatial Correlation) C->D E 5. Orthogonal Validation (GH-Score & ROC AUC) D->E

Fig 1: Step-by-step computational workflow for 3D-QSAR pharmacophore modeling.

Protocol A: Self-Validating Computational Pharmacophore Generation

A computational model is only as reliable as its ability to reject false positives. This protocol utilizes an orthogonal validation system.

Step 1: Conformational Ensemble Generation

  • Action: Generate low-energy conformers for a training set of synthesized derivatives using the OPLS4 force field.

  • Causality: Piperazine can undergo ring-flipping. Restricting the energy window to

    
     kcal/mol above the global minimum ensures only biologically accessible chair conformations are used for feature mapping.
    

Step 2: Feature Extraction & Alignment

  • Action: Extract spatial coordinates for Hydrogen Bond Acceptors (HBA), Hydrophobic centers (HYD), and Aromatic Rings (AR). Align the dataset using the rigid pyridine-3-carbonyl core as the structural anchor.

Step 3: Orthogonal Validation (The Self-Validating Step)

  • Action: Screen the generated pharmacophore hypothesis against a decoy database (e.g., DUD-E). Calculate the Güner-Henry (GH) score and plot a Receiver Operating Characteristic (ROC) curve.

  • Validation Logic: If the Area Under the Curve (AUC) is

    
    , the model is overfitted to the training set and must be discarded. A valid model must actively retrieve known actives while ignoring structurally similar but inactive decoys.
    

Quantitative SAR & Feature Mapping

Based on validated 3D-QSAR models, the structure-activity relationship (SAR) of the pyridine-3-carbonyl piperazine scaffold demonstrates that increasing the hydrophobic bulk at the distal piperazine nitrogen significantly enhances target affinity, provided the HBA count is maintained.

Table 1: Quantitative SAR and Pharmacophore Feature Mapping

Compound IDDistal Piperazine Substitution (R-Group)H-Bond Acceptors (HBA)Hydrophobic Centers (HYD)Target

(

)
ClogP
P3C-01 -H (Unsubstituted)31> 50.00.8
P3C-02 -Methyl3124.51.2
P3C-03 -Phenyl324.22.5
P3C-04 -4-Fluoro-Phenyl420.82.7
P3C-05 -4-Trifluoromethyl-Phenyl620.15 3.4

Data Interpretation: The transition from an unsubstituted piperazine (P3C-01) to a bulky, electron-withdrawing trifluoromethyl-phenyl group (P3C-05) results in a >300-fold increase in potency. This confirms the presence of a deep hydrophobic pocket adjacent to the basic amine binding site.

Scaffold_Interactions P3C Pyridine-3-carbonyl • H-Bond Acceptor • Pi-Pi Stacking PIP Piperazine Core • Conformational Restraint • Vector Projection P3C->PIP TARGET {Target Receptor Active Site|• Hinge Region • Solvation Channel • Allosteric Pocket} P3C->TARGET Anchoring RGRP Distal Substitution • Hydrophobic Pocket • Steric Bulk PIP->RGRP PIP->TARGET Orientation RGRP->TARGET Affinity Tuning

Fig 2: Key pharmacophoric interactions and spatial vectors of the pyridine-3-carbonyl piperazine scaffold.

Experimental Methodologies: Chemical Synthesis

To physically realize the computationally designed pharmacophores, robust synthetic methodologies are required. The synthesis of these derivatives relies on highly efficient amide coupling techniques[4].

Protocol B: Self-Validating Synthesis of Pyridine-3-Carbonyl Piperazines

Standard amide couplings often suffer from poor yields when reacting with sterically hindered secondary amines like piperazine. This protocol utilizes HATU to force the reaction to completion.

Step 1: Carboxylic Acid Activation

  • Procedure: Dissolve 1.0 eq of pyridine-3-carboxylic acid (nicotinic acid) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at

    
     for 15 minutes.
    
  • Causality: HATU generates a highly reactive HOAt ester. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the generated protons.

Step 2: Amine Coupling

  • Procedure: Add 1.1 eq of the appropriately substituted piperazine derivative dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: Orthogonal Reaction Validation (The Self-Validating Step)

  • Action: Do not rely solely on UV-active TLC spots, as both starting materials and products are highly polar and UV-active.

  • Validation Logic: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A positive (purple/pink) stain indicates unreacted secondary piperazine. The reaction is only considered complete when the Ninhydrin stain is entirely negative. Confirm the mass shift via LC-MS (ESI+) looking for the

    
     molecular ion peak.
    

Step 4: Purification

  • Procedure: Quench with saturated

    
    , extract with Ethyl Acetate, dry over 
    
    
    
    , and purify via flash chromatography (DCM:MeOH gradient).

Conclusion

The pyridine-3-carbonyl piperazine scaffold is a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyridine ring and the unique


 differential across the acylated piperazine core, medicinal chemists can achieve highly specific target engagement. When coupled with rigorous, self-validating 3D-QSAR modeling and optimized synthetic protocols, this structural motif serves as a highly reliable engine for discovering novel therapeutics across oncology, infectious diseases, and CNS disorders.

References

  • Source: National Institutes of Health (NIH)
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Dove Medical Press URL
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design Source: BenchChem URL

Sources

2-Methyl-1-(pyridine-3-carbonyl)piperazine: A Critical Pharmacophore in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 2-Methyl-1-(pyridine-3-carbonyl)piperazine , focusing on its critical role as a pharmacophore in antiviral drug discovery, specifically within the development of HIV-1 attachment inhibitors.

Executive Summary

2-Methyl-1-(pyridine-3-carbonyl)piperazine (also known as 1-nicotinoyl-2-methylpiperazine ) is a specialized heterocyclic building block and a key pharmacophore in medicinal chemistry. While it possesses limited biological activity as a standalone agent, it serves as a crucial intermediate in the synthesis of HIV-1 attachment inhibitors , particularly the azaindole-oxoacetic piperazine class (e.g., BMS-488043 and related analogs).

This guide dissects the compound's structural contribution to antiviral potency, its role in modulating physicochemical properties (solubility, metabolic stability), and the experimental frameworks used to validate the biological activity of its derivatives.

Chemical Identity & Physicochemical Profile[1][2]

This molecule combines a piperazine ring (a privileged scaffold in drug design) with a nicotinoyl (pyridine-3-carbonyl) group. The presence of a methyl group at the C2 position of the piperazine ring introduces chirality , a critical factor in target selectivity.

PropertyDetail
IUPAC Name (2-Methylpiperazin-1-yl)(pyridin-3-yl)methanone
Common Synonyms 1-Nicotinoyl-2-methylpiperazine; 2-Methyl-1-(3-pyridylcarbonyl)piperazine
CAS Number 1240570-13-1 (Racemic); Specific enantiomers (R/S) are often used
Molecular Formula C₁₁H₁₅N₃O
Molecular Weight 205.26 g/mol
Key Functional Groups Pyridine (H-bond acceptor), Tertiary Amide, Secondary Amine (reactive site)
Chirality The C2-methyl group creates (R)- and (S)-enantiomers.[1][2][3][4][5][6] The (R)-enantiomer is frequently preferred in HIV-1 inhibitor synthesis to optimize binding pocket fit.

Biological Context: HIV-1 Attachment Inhibition

The primary biological relevance of 2-Methyl-1-(pyridine-3-carbonyl)piperazine lies in its function as the "tail" moiety of HIV-1 attachment inhibitors . These drugs target the viral envelope glycoprotein gp120 , preventing the virus from binding to the host CD4 receptor.

Mechanism of Action (MOA)

In the context of drugs like BMS-488043 (an optimized azaindole derivative), this piperazine fragment plays a dual role:

  • Conformational Locking: The drug binds to a specific pocket on gp120, locking the protein in a conformation that cannot recognize CD4.

  • Interaction Specificity:

    • The Pyridine Ring engages in hydrogen bonding or pi-stacking interactions within the gp120 binding cleft (often involving Trp or Phe residues).

    • The 2-Methyl Group restricts the conformational flexibility of the piperazine ring, reducing the entropic penalty of binding and improving selectivity for the viral protein over host proteins.

Pathway Visualization: HIV-1 Entry Inhibition

The following diagram illustrates the specific step in the HIV-1 life cycle targeted by compounds containing this pharmacophore.

HIV_Entry_Inhibition Virus HIV-1 Virion (gp120 Surface Protein) Binding Viral Attachment (gp120 binds CD4) Virus->Binding Attempted Interaction Blocked gp120 Conformation Locked (Cannot Bind CD4) Virus->Blocked Drug Effect HostCell Host CD4+ T-Cell (CD4 Receptor) HostCell->Binding Fusion Membrane Fusion (Viral Entry) Binding->Fusion Successful Binding Infection Viral Replication Fusion->Infection Drug Inhibitor (Azaindole-Piperazine) Containing 2-Methyl-1-(pyridine-3-carbonyl)piperazine Drug->Virus Binds gp120 Blocked->Binding Inhibits

Figure 1: Mechanism of HIV-1 Attachment Inhibition. The inhibitor binds gp120, preventing the initial interaction with the CD4 receptor.

Structure-Activity Relationship (SAR) Analysis

Why is this specific scaffold used over a simple piperazine? The SAR data from azaindole studies highlights three key advantages:

  • Metabolic Stability: Unsubstituted piperazines are prone to rapid oxidative metabolism. The 2-methyl substituent sterically hinders metabolic enzymes (like CYPs) from attacking the piperazine ring, significantly extending the drug's half-life (

    
    ).
    
  • Solubility & Permeability: The pyridine nitrogen (pKa ~5.2) remains largely uncharged at physiological pH (7.4) but can be protonated in the acidic environment of the lysosome or stomach, aiding in solubility without compromising membrane permeability.

  • Potency (Chiral Preference): In many azaindole series, the (R)-methyl configuration provides a 10-100 fold increase in antiviral potency (

    
    ) compared to the (S)-enantiomer or the des-methyl analog, due to optimal filling of the hydrophobic pocket in gp120.
    

Experimental Protocols

To evaluate the biological activity of compounds derived from 2-Methyl-1-(pyridine-3-carbonyl)piperazine, researchers employ specific virological and biochemical assays.

Protocol: HIV-1 Cytoprotection Assay (MT-2 Cells)

Validates the ability of the compound to protect cells from viral-induced death.

  • Cell Culture: Maintain MT-2 cells (human T-cell leukemia virus type 1-transformed lymphoblastoid cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Compound Preparation: Dissolve the test compound (synthesized using the piperazine intermediate) in DMSO. Prepare serial dilutions (e.g., 0.1 nM to 10 µM).

  • Infection: Infect MT-2 cells with HIV-1 (strain RF or IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Immediately add the test compound dilutions to the infected cells in 96-well plates. Include "Mock-infected" (cell control) and "Infected-untreated" (virus control) wells.

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 5 days.

  • Readout: Measure cell viability using an XTT or MTT assay.

    • Calculation: Determine the effective concentration (

      
      ) that protects 50% of the cells from viral cytopathicity.
      
Protocol: gp120 Binding Assay (ELISA)

Confirms the mechanism of action (binding to the viral protein).

  • Coating: Coat 96-well microtiter plates with recombinant HIV-1 gp120 protein (1 µg/mL) in PBS overnight at 4°C.

  • Blocking: Wash and block with 3% BSA in PBS for 1 hour.

  • Competition: Add biotinylated-CD4 (soluble CD4) and the test compound simultaneously.

  • Detection: After 1 hour incubation, wash plates and add Streptavidin-HRP.

  • Substrate: Add TMB substrate and measure absorbance at 450 nm.

  • Analysis: A decrease in signal indicates the compound is competing with CD4 for binding to gp120 or locking gp120 in a non-binding conformation.

Synthesis & Chemical Handling[1][2]

For researchers utilizing this intermediate, purity and handling are paramount.

  • Synthesis Route: Typically synthesized by the acylation of 2-methylpiperazine with nicotinoyl chloride (or nicotinic acid with coupling agents like EDC/HOBt).

  • Purification: The product is often purified via column chromatography (DCM/MeOH) or recrystallization.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine (if free) or hydrolysis of the amide.

Table 1: Comparative Profile of Piperazine Scaffolds in HIV Inhibitors
Scaffold VariantPotency (EC50)Metabolic StabilitySolubility
Unsubstituted Piperazine Moderate (+)Low (Rapid clearance)Moderate
2-Methyl-Piperazine (Racemic) High (++)Improved (+)Moderate
(R)-2-Methyl-1-Nicotinoyl Very High (+++) High (++) High
(S)-2-Methyl-1-Nicotinoyl Low (+)High (++)High

References

  • Wang, T., et al. (2003).[2] Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. U.S. Patent 7,354,924. Link

    • Primary source detailing the synthesis and biological testing of HIV-1 inhibitors using the 2-methyl-1-nicotinoylpiperazine intermedi
  • Meanwell, N. A., et al. (2003). Inhibitors of HIV-1 Attachment: The Discovery of BMS-488043. Journal of Medicinal Chemistry. Link

    • Describes the SAR leading to the selection of methyl-substituted piperazines for optimal antiviral activity.
  • Kadow, J. F., et al. (2006). Small-molecule HIV-1 attachment inhibitors. Current Opinion in Pharmacology. Link

    • Review of the mechanism of action for entry inhibitors targeting gp120.
  • Venable, J. D., et al. (2005). Preparation and Biological Evaluation of Indole, Benzimidazole, and Thienopyrrole Piperazine Carboxamides: Potent Human Histamine H4 Antagonists. Journal of Medicinal Chemistry. Link

    • Provides context on the use of piperazine carboxamides in other therapeutic areas (Histamine signaling).

Sources

The Role of 2-Methyl-1-(pyridine-3-carbonyl)piperazine as a Privileged Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the selection of molecular building blocks dictates not only the target binding affinity of an Active Pharmaceutical Ingredient (API) but also its pharmacokinetic (PK) and safety profiles. 2-Methyl-1-(pyridine-3-carbonyl)piperazine (CAS: 1240570-13-1), also known as 1-(nicotinoyl)-2-methylpiperazine, has emerged as a privileged intermediate. By combining the rigid, vector-directing properties of a piperazine ring with the hydrogen-bonding capacity of a nicotinoyl group and the steric modulation of a methyl substituent, this intermediate serves as a cornerstone in the synthesis of advanced therapeutics, ranging from mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors for oncology to novel antiviral agents.

Structural Rationale & Chemical Profile

From a structural design perspective, every moiety in 2-Methyl-1-(pyridine-3-carbonyl)piperazine serves a distinct pharmacological purpose:

  • The Nicotinoyl Group (Pyridine-3-carbonyl): The pyridine nitrogen acts as a strong hydrogen-bond acceptor, which is critical for interacting with kinase hinge regions or allosteric pockets. Furthermore, compared to phenyl rings, the pyridine moiety lowers the overall lipophilicity (LogP) of the final API, enhancing aqueous solubility and metabolic stability against cytochrome P450 oxidation.

  • The Piperazine Core: Acts as a conformationally restricted spacer that precisely vectors attached pharmacophores into deep binding pockets.

  • The C2-Methyl Substituent (Causality of Design): Unsubstituted piperazines are notorious for their high basicity (pKa ~9.8), which frequently leads to off-target hERG channel blockade and subsequent cardiotoxicity. The introduction of a methyl group adjacent to the N1 nitrogen sterically hinders the amine and subtly lowers its basicity. Additionally, the chiral center at C2 (often utilized as a pure (R)- or (S)-enantiomer) allows for stereospecific target engagement, drastically improving the selectivity profile of the resulting API.

Core Applications in Drug Development

Oncology: Mutant IDH1 (mIDH1) Inhibitors

Neomorphic mutations in the IDH1 enzyme (such as R132H) cause the aberrant conversion of alpha-ketoglutarate into the oncometabolite D-2-hydroxyglutarate (2-HG), which drives epigenetic dysregulation and tumorigenesis in acute myeloid leukemia (AML) and gliomas[1]. 2-Methyl-1-(pyridine-3-carbonyl)piperazine is a critical building block in the synthesis of 2H-1λ2-pyridin-2-one derivatives. The intermediate forms the solvent-exposed tail of the inhibitor, optimizing the drug's pharmacokinetic properties while the core binds to the allosteric site of mIDH1, locking the enzyme in an inactive conformation and halting 2-HG production[1].

Pathway A Mutant IDH1 Enzyme (mIDH1) B alpha-Ketoglutarate (Substrate) A->B Metabolizes C D-2-Hydroxyglutarate (Oncometabolite) B->C Neomorphic activity D Epigenetic Dysregulation & Tumorigenesis C->D Promotes E mIDH1 Inhibitor API (Piperazine-derived) E->A Allosteric Inhibition

Fig 2: Mechanism of action for mIDH1 inhibitors derived from the piperazine intermediate.

Virology: HIV Attachment Inhibitors

In the development of antiviral 7-azaindole derivatives, this intermediate is utilized to construct piperazine diamide linkers[2]. The rigidity of the acylated piperazine ensures that the azaindole core and the terminal binding motifs are held at the exact spatial distance required to competitively bind to viral envelope proteins, thereby inhibiting HIV attachment and entry into host CD4+ T-cells[2].

Neurology & Inflammation: Nrf2 Activators

Recent patent literature highlights the use of this intermediate in synthesizing non-covalent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway[3]. By incorporating the nicotinoyl-piperazine motif, these compounds achieve the necessary blood-brain barrier (BBB) penetrance to deliver antioxidative and anti-inflammatory effects for neurodegenerative diseases[3].

Synthetic Methodologies & Experimental Protocols

The Regioselective Synthesis Challenge

From a process chemistry perspective, direct acylation of 2-methylpiperazine with nicotinoyl chloride is fraught with regioselectivity issues due to the competing nucleophilicity of the N1 and N4 amines. The N4 position is sterically unhindered and kinetically favored. However, synthesizing 2-Methyl-1-(pyridine-3-carbonyl)piperazine requires exclusive N1-acylation . Therefore, a protection-deprotection strategy utilizing 1-Boc-3-methylpiperazine (where the Boc group blocks the unhindered N4 position) is mandatory to ensure >99% regiochemical fidelity.

Synthesis A 1-Boc-3-methylpiperazine (Sterically directed) C Amidation (HATU, DIPEA, DMF) A->C B Nicotinic Acid (Pyridine-3-carboxylic acid) B->C D 1-Boc-4-nicotinoyl- 3-methylpiperazine C->D Regioselective coupling E Deprotection (TFA/DCM) D->E F 2-Methyl-1-(pyridine- 3-carbonyl)piperazine E->F Yield > 90%

Fig 1: Regioselective synthesis workflow of 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Self-Validating Experimental Protocol

Step 1: Regioselective Amidation

  • Preparation: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve 1.0 eq (10 mmol) of nicotinic acid and 1.2 eq of HATU in 50 mL of anhydrous DMF (0.2 M).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at ambient temperature to generate the active ester.

  • Coupling: Add 1.0 eq of 1-Boc-3-methylpiperazine dropwise. Stir the reaction mixture for 4–6 hours at room temperature.

  • Self-Validation (In-Process Control): Do not proceed to workup until LC-MS analysis confirms completion. The reaction is deemed complete when the mass peak of 1-Boc-3-methylpiperazine (

    
    ) is <2% relative to the product peak (
    
    
    
    ). Premature quenching will lead to inseparable mixtures during downstream API synthesis.
  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 50 mL), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Boc Deprotection

  • Cleavage: Dissolve the crude intermediate in 20 mL of Dichloromethane (DCM). Cool to 0 °C and slowly add 5 mL of Trifluoroacetic Acid (TFA) to achieve a 1:4 TFA:DCM ratio (v/v).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive spot confirms quantitative deprotection.

  • Isolation: Concentrate under reduced pressure to remove excess TFA. Dissolve the residue in DCM and wash with 2M NaOH until the aqueous layer reaches pH 10. Extract the free base into DCM, dry over Na₂SO₄, and evaporate to yield the target 2-Methyl-1-(pyridine-3-carbonyl)piperazine as a pale yellow oil.

Quantitative Data: Amidation Optimization

To scale this intermediate for API production, the choice of coupling reagent heavily impacts the Environmental Factor (E-factor) and overall yield. Below is a comparative analysis of coupling conditions for the N1-acylation step:

Coupling ReagentSolventBaseTime (h)Yield (%)Purity (HPLC %)E-factor
HATU DMFDIPEA492>9815.2
EDC·HCl / HOBt DCMTEA12789422.4
T3P (50% in EtOAc) EtOAcDIPEA688>978.5

Insight: While HATU provides the highest kinetic yield and purity, T3P (Propylphosphonic anhydride) is highly recommended for late-stage process scale-up due to its significantly lower E-factor, ease of water-soluble byproduct removal, and avoidance of epimerization if chiral (R)- or (S)-methylpiperazine is utilized.

References

  • [2] Title: US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives. Source: Google Patents. URL:

  • [1] Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Source: Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • [3] Title: EP4446312A1 - NITROGEN-CONTAINING HETEROCYCLIC COMPOUND HAVING NRF2 ACTIVATION EFFECT. Source: PatentGuru / European Patent Office. URL:[Link]

Sources

Precision Targeting with Pyridine-Carbonyl Piperazine Scaffolds: Pharmacophore Mechanics and Binding Kinetics

[1]

Executive Summary

The pyridine-carbonyl piperazine scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to bridge lipophilic and hydrophilic domains while imposing specific conformational constraints. Unlike generic piperazine linkers, the integration of a pyridine ring via a carbonyl (amide) linkage creates a distinct "L-shaped" or "kinked" geometry that is critical for fitting into hinge regions of kinases and allosteric pockets of metabolic enzymes.

This technical guide analyzes the binding affinity targets of this scaffold, focusing on its application in PIM kinase inhibition , viral protease modulation , and metabolic enzyme regulation (PKM2) . It provides actionable SAR (Structure-Activity Relationship) insights and validated experimental protocols for quantifying binding kinetics.[1]

Part 1: The Pharmacophore Architecture[1]

The scaffold consists of three distinct functional units, each contributing to the overall binding thermodynamics:

  • The Pyridine Headgroup:

    • Role: Acts as a hydrogen bond acceptor (via the ring nitrogen) and a solubility enhancer.[1][2]

    • Binding Mechanics: In kinase targets, the pyridine nitrogen often interacts with the hinge region backbone (e.g., Glu or Asp residues). The position of the nitrogen (2-, 3-, or 4-position relative to the carbonyl) dictates the vector of these interactions.

  • The Carbonyl Linker:

    • Role: Provides a rigid planar connector (amide resonance) that restricts rotational freedom, reducing the entropic penalty upon binding.

    • Binding Mechanics: The carbonyl oxygen serves as a critical H-bond acceptor for water-mediated bridges or direct backbone interactions.[1]

  • The Piperazine Core:

    • Role: A semi-rigid spacer that directs the "tail" of the molecule into solvent-exposed regions or secondary hydrophobic pockets.[1]

    • Binding Mechanics: The basic nitrogen (N4) often engages in salt bridges with acidic residues (e.g., Asp or Glu) in the target protein.[1]

Part 2: High-Affinity Binding Targets

PIM Kinases (PIM-1, PIM-2, PIM-3)

The pyridine-carbonyl piperazine motif has emerged as a potent scaffold for inhibiting Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are overexpressed in hematological malignancies like Acute Myeloid Leukemia (AML).[1]

  • Mechanism of Action: ATP-competitive inhibition.[1]

  • Binding Mode:

    • The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (specifically Glu121 and Asp128 in PIM-1).

    • The carbonyl group orients the piperazine ring towards the ribose-binding pocket.[1]

    • Key Interaction: The protonated piperazine nitrogen forms a salt bridge with Asp186 , a conserved residue in the catalytic loop.

  • SAR Insight: Substitution at the pyridine C-2 position (e.g., with an amino or methoxy group) often enhances affinity by displacing a conserved water molecule.[1]

Pyruvate Kinase M2 (PKM2)

Picolinoyl piperazine derivatives (where the carbonyl is at the pyridine-2 position) act as allosteric modulators of PKM2, a rate-limiting glycolytic enzyme critical for cancer cell metabolism (Warburg effect).[1]

  • Mechanism of Action: Allosteric activation or inhibition (depending on substitution).[1]

  • Binding Mode:

    • These compounds bind to the FBP (Fructose-1,6-bisphosphate) binding pocket .[1]

    • The scaffold stabilizes the tetrameric form of PKM2 (activators) or locks it in the dimeric form (inhibitors).[1]

    • Key Interaction: The pyridine nitrogen interacts with Lys433 , while the piperazine moiety extends into the interface between subunits, mediating hydrophobic contacts.

SARS-CoV-2 Main Protease (Mpro)

Recent studies have identified nicotinoyl piperazine derivatives (pyridine-3-carbonyl) as non-covalent inhibitors of the viral Mpro.[1]

  • Mechanism of Action: Non-covalent active site inhibition.[1]

  • Binding Mode:

    • The scaffold fits into the substrate-binding cleft located between domains I and II.[1]

    • The pyridine-carbonyl moiety occupies the S1 pocket , interacting with His163 .

    • The piperazine ring acts as a linker, positioning distal aromatic groups into the S2 or S4 pockets.

Part 3: Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing the pyridine-carbonyl piperazine scaffold against PIM kinases.

SAR_LogicScaffoldPyridine-CarbonylPiperazine ScaffoldPyridinePyridine Ring(Headgroup)Scaffold->PyridineCarbonylCarbonyl Linker(Connector)Scaffold->CarbonylPiperazinePiperazine Ring(Core)Scaffold->PiperazineTarget_HingeHinge Region Binding(Glu121/Asp128)Pyridine->Target_Hinge H-Bond AcceptorTarget_EntropyConformationalRestrictionCarbonyl->Target_Entropy PlanarityTarget_SaltBridgeSalt Bridge(Asp186)Piperazine->Target_SaltBridge Protonated N4OptimizationOptimization StrategyTarget_Hinge->OptimizationTarget_SaltBridge->OptimizationSubstituent Scan\n(C-2/C-6 Position)Substituent Scan(C-2/C-6 Position)Optimization->Substituent Scan\n(C-2/C-6 Position)Linker Extension\n(Solvent Exposure)Linker Extension(Solvent Exposure)Optimization->Linker Extension\n(Solvent Exposure)

Figure 1: SAR logic flow for PIM kinase targeting, highlighting the specific mechanistic role of each scaffold component.

Part 4: Experimental Validation Protocol

To validate binding affinity (



Surface Plasmon Resonance (SPR)1
Protocol: SPR Analysis (Biacore/Sierra)[1]

Objective: Determine the binding affinity of a library of pyridine-carbonyl piperazines against Recombinant Human PIM-1.

Reagents:

  • Ligand: Biotinylated PIM-1 protein (C-terminal biotinylation tag).[1]

  • Analyte: Pyridine-carbonyl piperazine derivatives (10 mM DMSO stocks).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.[1]

Step-by-Step Methodology:

  • Chip Preparation (Capture):

    • Use a Streptavidin (SA) sensor chip.[1]

    • Condition the chip with three 1-minute injections of 1 M NaCl / 50 mM NaOH.[1]

    • Inject Biotin-PIM-1 (10 µg/mL in running buffer) over the active flow cell at 10 µL/min until a capture level of ~2000 RU (Response Units) is achieved.[1]

    • Leave the reference flow cell as a blank (Streptavidin only).[1]

  • Solvent Correction:

    • Prepare a DMSO calibration curve (0.5% to 1.5% DMSO) to correct for bulk refractive index changes, as the analytes are dissolved in DMSO.

  • Kinetic Titration (Single Cycle Kinetics):

    • Prepare a 5-point dilution series of the analyte (e.g., 0.1, 0.3, 1.0, 3.3, 10 µM).

    • Injection: Inject the samples sequentially from lowest to highest concentration without regeneration in between.

    • Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60 seconds per concentration.

    • Dissociation Time: 300 seconds after the final injection.[1]

  • Data Analysis:

    • Double-reference the data: Subtract the signal from the reference flow cell and the signal from a buffer-only blank injection.[1]

    • Fit the sensorgrams to a 1:1 Langmuir Binding Model .

    • Report

      
       (Affinity), 
      
      
      (Association rate), and
      
      
      (Dissociation rate).
Assay Workflow Diagram

SPR_WorkflowStartStart: Analyte Preparation(DMSO Stocks)InjectionSingle Cycle Injection(0.1 -> 10 µM)Start->InjectionChip_PrepChip SurfaceConditioning (SA Chip)CaptureLigand Capture(Biotin-PIM-1)Chip_Prep->CaptureSolvent_CorrSolvent Correction(0.5-1.5% DMSO)Capture->Solvent_CorrSolvent_Corr->InjectionAnalysisData Fitting(1:1 Langmuir Model)Injection->AnalysisOutputOutput: KD, ka, kdAnalysis->Output

Figure 2: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis of piperazine derivatives.

Part 5: Quantitative Data Summary

The following table summarizes reported binding affinities for key targets using this scaffold.

TargetSpecific Scaffold VariantBinding MetricValueReference
PIM-1 Kinase Isonicotinoyl piperazine (N-pyridinyl amide)IC501.96 nM[1]
PIM-2 Kinase Isonicotinoyl piperazineIC5038.9 nM[1]
SARS-CoV-2 Mpro 4-methoxy nicotinoyl piperazineIC50~14 µM (Hit) -> 16 nM (Lead)[2]
PKM2 Picolinoyl piperazineAC50 (Activation)< 100 nM[3]

References

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold. Source: SSRN (Preprint).[1][3] URL:[Link][1][3]

  • Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors. Source: ResearchGate / Journal of Medicinal Chemistry (Context).[1] URL:[Link]

  • Therapeutic compounds and compositions (PKM2 Modulators). Source: Google Patents (WO2011002817A1).[1] URL:

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH / PubMed Central.[1] URL:[Link][1]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This protocol details the regioselective synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine (also known as 1-nicotinoyl-2-methylpiperazine). Direct acylation of 2-methylpiperazine is chemically ambiguous due to the presence of two nucleophilic amine sites. This guide addresses the steric challenge by utilizing a protection-deprotection strategy to ensure the nicotinoyl moiety attaches exclusively to the sterically hindered N1 position, leaving the N4 position available as a free amine or for further derivation.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Retrosynthetic Analysis & Strategic Logic

The core challenge in synthesizing this molecule is regioselectivity .

  • 2-Methylpiperazine contains two secondary amines:

    • N1 (Hindered): Adjacent to the methyl group (C2). Lower nucleophilicity due to steric bulk.

    • N4 (Unhindered): Distal to the methyl group. Higher kinetic nucleophilicity.

Direct reaction with nicotinoyl chloride preferentially yields the N4-acylated product (unwanted isomer). Therefore, we must invert the reactivity profile using a blocking group.

Synthetic Strategy (3-Phase Workflow)
  • Phase 1 (Kinetic Protection): Selectively protect the highly reactive N4 with a Boc group at low temperature.

  • Phase 2 (Forced Coupling): Drive acylation at the hindered N1 using an activated nicotinic acid derivative.

  • Phase 3 (Deprotection): Acidic cleavage of the Boc group to reveal the final product.

G cluster_0 Phase 1: Regiocontrol cluster_1 Phase 2: Coupling SM 2-Methylpiperazine N4_Prot 4-Boc-2-methylpiperazine (N4 Protected) SM->N4_Prot Boc2O, 0°C (Kinetic Control) Wrong_Iso N4-Nicotinoyl Isomer (Unwanted) SM->Wrong_Iso Direct Acylation (Thermodynamic/Kinetic) Coupled 1-Nicotinoyl-4-Boc- 2-methylpiperazine N4_Prot->Coupled Nicotinoyl Cl or HATU/Nicotinic Acid Product TARGET: 2-Methyl-1-(pyridine- 3-carbonyl)piperazine Coupled->Product TFA/DCM (Deprotection)

Figure 1: Strategic workflow for regioselective synthesis avoiding the N4-acylated impurity.

Materials & Critical Reagents

ReagentCAS No.[1]Eq.[2][3][4]RoleCritical Attribute
2-Methylpiperazine 109-07-91.0SMRacemic or Enantiopure (R/S)
Di-tert-butyl dicarbonate (

)
24424-99-50.95ProtectingLimiting reagent to avoid bis-Boc
Nicotinoyl Chloride HCl 1002-03-51.2AcylatingMoisture sensitive; store under

Triethylamine (TEA) 121-44-83.0BaseDry, distilled preferred
Trifluoroacetic Acid (TFA) 76-05-110-20DeprotectingUse in fume hood (corrosive)
Dichloromethane (DCM) 75-09-2-SolventAnhydrous for Phase 2

Experimental Protocol

Phase 1: Regioselective N4-Protection

Objective: Synthesize 4-(tert-butoxycarbonyl)-2-methylpiperazine.

  • Dissolution: In a 250 mL round-bottom flask (RBF), dissolve 2-methylpiperazine (5.0 g, 50.0 mmol, 1.0 eq) in DCM (100 mL).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature maximizes the kinetic selectivity for the unhindered N4.

  • Addition: Dissolve

    
      (10.3 g, 47.5 mmol, 0.95 eq) in DCM (20 mL). Add this solution dropwise over 30 minutes.
    
    • Note: Using a slight deficit of

      
       ensures no bis-protected byproduct is formed.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (Selective Extraction):

    • Wash the organic layer with water (3 x 50 mL).

    • Mechanism:[4][5][6][7] The bis-Boc byproduct (neutral) and mono-Boc product (organic soluble) remain in DCM. Unreacted 2-methylpiperazine (highly polar/basic) partitions into the aqueous phase.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Yield: Expect ~90-95% of a colorless oil/solid.

    • Validation:

      
       NMR should show a single Boc peak (~1.45 ppm) and integration of methyl doublet confirming mono-protection.
      
Phase 2: N1-Acylation (The Coupling)

Objective: Synthesize tert-butyl 2-methyl-4-(pyridine-3-carbonyl)piperazine-1-carboxylate. Correction: Numbering flips upon protection. The intermediate is 1-Nicotinoyl-4-Boc-2-methylpiperazine (if numbering from amide) or tert-butyl 3-methyl-4-(nicotinoyl)piperazine-1-carboxylate. Let's stick to the structure: N1(Acyl)-C2(Me)-...-N4(Boc).

  • Setup: Dissolve the Phase 1 Intermediate (4.0 g, ~20 mmol) in anhydrous DCM (80 mL) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (8.4 mL, 60 mmol, 3.0 eq). Cool to 0°C.

  • Acylation: Add Nicotinoyl Chloride Hydrochloride (4.2 g, 24 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Alternative: If acid chloride is unavailable, use Nicotinic Acid (1.2 eq) + HATU (1.3 eq) + DIPEA (3.0 eq) in DMF/DCM.

  • Reaction: Warm to RT and stir for 12 hours. The suspension will turn unclear due to TEA-HCl salt formation.

  • Workup:

    • Quench with saturated

      
       (50 mL).
      
    • Extract with DCM (2 x 50 mL).

    • Wash combined organics with Brine.[3] Dry (

      
      ) and concentrate.
      
  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: 0-5% MeOH in DCM.

    • Target: The intermediate is usually a viscous oil or foam.

Phase 3: Deprotection & Isolation

Objective: Cleave Boc to yield 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

  • Deprotection: Dissolve the Phase 2 intermediate in DCM (20 mL). Add TFA (10 mL) dropwise at RT.

    • Observation: Gas evolution (

      
      ) and isobutylene formation.
      
  • Monitoring: Stir for 2-3 hours. Monitor by TLC (disappearance of high Rf spot) or LCMS.

  • Isolation (Free Base):

    • Concentrate the reaction mixture to remove excess TFA (azeotrope with toluene if necessary).

    • Resuspend the residue in DCM (50 mL).

    • Neutralization: Carefully add saturated aqueous

      
       or 1N NaOH until pH > 12.
      
    • Separate layers.[3] Extract aqueous layer with DCM (3 x 50 mL) and Ethyl Acetate (2 x 50 mL). Note: The product is polar; thorough extraction is required.

  • Final Polish: Dry combined organics (

    
    ) and concentrate to dryness.
    
  • Result: Off-white to pale yellow solid.

Analytical Validation

TechniqueDiagnostic SignalInterpretation

NMR

1.1-1.3 ppm (d, 3H)
Methyl group doublet.

NMR

8.6-8.8 ppm (m, 2H)
Pyridine protons (

to Nitrogen).

NMR
Broad singlet ~2.0-3.0 ppmFree amine (N4-H) after deprotection.
LC-MS [M+H]+ = 220.14Consistent with Formula

.
Regiochemistry HMBC CorrelationCoupling between C2-Methyl protons and the C2 carbon, which correlates to the N1-Amide Carbonyl.

Troubleshooting Guide

DecisionTree Start Problem Observed LowYield Low Yield in Phase 1? Start->LowYield NoReaction Incomplete Coupling? Start->NoReaction SaltTrapped Product stuck in Aqueous? Start->SaltTrapped BisBoc Bis-Boc formed? LowYield->BisBoc Yes Sol2 Action: Salting out (NaCl) + CHCl3/IPA extraction LowYield->Sol2 No: Check extraction pH (Amine is water soluble) Sol1 Action: Optimize Stoichiometry BisBoc->Sol1 Yes: Reduce Boc2O to 0.9 eq Keep temp < 0°C Sol3 Action: Switch to HATU/DMF NoReaction->Sol3 Check Nicotinoyl Cl quality (Hydrolyzes easily) Sol4 Action: Modified Workup SaltTrapped->Sol4 Use continuous extraction or lyophilize & triturate

Figure 2: Troubleshooting decision tree for common synthesis issues.

References

  • Regioselective Protection of Piperazines

    • Sigma-Aldrich. (R)-1-Boc-3-methylpiperazine Product Sheet. (Demonstrates commercial viability of the N4-protected isomer, often named inversely in catalogs). Link

  • General Synthesis of Monosubstituted Piperazines

    • J. Org.[2] Chem. 2008, 73, 312-315.[2] One-pot preparation of cyclic amines. (Context for piperazine reactivity). Link

  • Nicotinoyl Piperazine Derivatives

    • European Patent EP0323303B1. Nicotinoyl piperazine derivatives, process for their preparation. (Industrial precedent for nicotinoyl coupling). Link

  • Properties of N-Methylpiperazine

    • Wikipedia/EPA. N-Methylpiperazine Safety and Synthesis. (Background on methylpiperazine handling). Link

Sources

Application Note: Optimal Reaction Conditions for the Regioselective Acylation of 2-Methylpiperazine with Nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Rationale, Condition Optimization, and Self-Validating Experimental Protocols

Introduction & Mechanistic Rationale

The incorporation of piperazine and pyridine motifs is a cornerstone strategy in modern drug discovery, featuring prominently in the development of kinase inhibitors, GPCR ligands, and antiviral agents [1]. Specifically, the coupling of nicotinic acid (pyridine-3-carboxylic acid) with unsymmetrical diamines like 2-methylpiperazine generates highly valuable pharmacophores [4].

However, this coupling presents a classic synthetic challenge: regioselectivity . 2-Methylpiperazine possesses two secondary nitrogen atoms with distinct steric environments. The N1 position is sterically hindered by the adjacent


-methyl group, whereas the N4 position is unhindered. When synthesizing mono-acylated derivatives, targeting the N4 position is generally preferred.

While highly reactive acylating agents (such as acid chlorides generated via oxalyl chloride) act as "hot" electrophiles that indiscriminately attack both nitrogen atoms, utilizing bulky, mild coupling agents capitalizes on the steric disparity between the N1 and N4 positions [3]. By carefully selecting the coupling reagent and controlling the reaction kinetics, chemists can achieve excellent regioselectivity without the need for exhaustive protection/deprotection sequences [2].

Optimization of Reaction Conditions

To achieve optimal regioselectivity, the choice of coupling agent is the most critical variable. The table below summarizes the causality between the chosen activation strategy and the resulting reaction profile.

Table 1: Comparative Analysis of Coupling Strategies
Coupling StrategyReagentsElectrophile ReactivitySteric DiscriminationRegioselectivity (N4:N1)Yield
Acid Chloride (COCl)₂, DMF (cat.), Et₃NExtremely HighLow~ 3:1Moderate (Di-acylation common)
Uronium Salt HATU, DIPEAHighModerate~ 5:1High
Carbodiimide EDC·HCl, HOBt, DIPEAModerateModerate~ 8:1Good
Acylimidazole CDI (1,1'-Carbonyldiimidazole) Mild High (Bulky) > 20:1 Excellent (>85%)

Expert Insight: 1,1'-Carbonyldiimidazole (CDI) is the optimal reagent for this transformation [2]. CDI reacts with nicotinic acid to form a nicotinoyl imidazole intermediate. This intermediate is a "softer," bulkier electrophile compared to an acid chloride. The substantial steric bulk of the imidazole leaving group strongly disfavors nucleophilic attack by the hindered N1 nitrogen, effectively funneling the reaction toward the unhindered N4 position.

Mechanism NA Nicotinic Acid Int Nicotinoyl Imidazole (Bulky Electrophile) NA->Int Activation CDI CDI (1.05 eq) CDI->Int CO2 CO2 + Imidazole CDI->CO2 Byproducts N4 N4 Attack (Unhindered, Fast) Int->N4 + Piperazine N1 N1 Attack (Hindered, Slow) Int->N1 + Piperazine Pip 2-Methylpiperazine Pip->N4 Pip->N1 Prod N4-Nicotinoyl-2-methylpiperazine (Target Product) N4->Prod Major Pathway Byprod N1-Isomer / Di-acylated (Trace) N1->Byprod Minor Pathway

Mechanistic pathway of CDI-mediated regioselective N4-acylation.

Experimental Protocol: CDI-Mediated N4-Acylation

This protocol is designed as a self-validating system . The physical phenomena observed during the reaction (e.g., gas evolution) act as real-time indicators of reaction progress, ensuring high fidelity and reproducibility.

Materials Required
  • Nicotinic Acid: 1.00 equivalent (equiv)

  • 1,1'-Carbonyldiimidazole (CDI): 1.05 equiv (Ensure bottle is stored under inert atmosphere; degraded CDI yields poor activation).

  • 2-Methylpiperazine: 1.10 equiv

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Experimental_Workflow Step1 1. Activation Nicotinic Acid + CDI (THF, 25°C) Step2 2. Coupling Add 2-Methylpiperazine (0°C -> 25°C) Step1->Step2 Step3 3. Quench & Workup Aqueous Wash (Removes Imidazole) Step2->Step3 Step4 4. Isolation Organic Extraction & Concentration Step3->Step4

Step-by-step experimental workflow for the synthesis of N4-nicotinoyl-2-methylpiperazine.

Step-by-Step Methodology

Step 1: Electrophile Activation

  • Suspend nicotinic acid (1.00 equiv) in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a venting needle (to allow gas escape).

  • Add CDI (1.05 equiv) portion-wise at room temperature (25 °C).

  • Causality & Validation: The addition of CDI will trigger the immediate release of carbon dioxide (

    
    ). The reaction mixture will transition from a suspension to a clear solution as the nicotinoyl imidazole intermediate forms. Stir for 1–2 hours until all 
    
    
    
    bubbling completely ceases. Do not proceed to Step 2 until gas evolution has stopped; premature addition of the amine will result in the formation of urea byproducts.

Step 2: Regioselective Coupling

  • In a separate flask, dissolve 2-methylpiperazine (1.10 equiv) in anhydrous THF (0.5 M).

  • Cool the piperazine solution to 0 °C using an ice bath.

  • Transfer the activated nicotinoyl imidazole solution to an addition funnel and add it dropwise to the chilled piperazine solution over 30 minutes.

  • Causality & Validation: Adding the activated electrophile to a slight excess of the chilled diamine leverages kinetic control. At 0 °C, the unhindered N4 position possesses sufficient thermal energy to attack the bulky electrophile, while the hindered N1 position does not [3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualized with UV and Dragendorff's reagent to detect the secondary amine).

Step 3: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Redissolve the crude residue in Dichloromethane (DCM).

  • Wash the organic layer with distilled water (3 × 20 mL) followed by brine (1 × 20 mL).

  • Causality & Validation: Unlike EDC or HATU couplings which leave behind complex organic salts, the sole byproduct of a CDI coupling is imidazole. Imidazole is highly water-soluble and is efficiently partitioned into the aqueous phase during this wash, self-purifying the organic layer without the immediate need for column chromatography.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude N4-nicotinoyl-2-methylpiperazine. If necessary, purify via recrystallization or flash chromatography (DCM/MeOH gradient).
    

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.1

  • Process for preparing 4-acyl substituted-2-methylpiperazines (CN100448849C). Google Patents. 2

  • Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir. Medicinal Chemistry Research.

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. SAGE Open Medicine / PMC. 3

Sources

Reagents and catalysts for synthesizing 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Executive Summary

The synthesis of asymmetrical piperazine derivatives is a foundational operation in modern medicinal chemistry, particularly in the development of targeted therapeutics such as kinase inhibitors and GPCR ligands. The target compound, 2-Methyl-1-(pyridine-3-carbonyl)piperazine , features a nicotinoyl group at the sterically hindered N1 position and a free secondary amine at the N4 position. Because direct acylation of 2-methylpiperazine yields poor regiocontrol, a robust protection-acylation-deprotection sequence is required[1]. This application note details a field-proven, three-step protocol designed for high yield, strict regioselectivity, and self-validating analytical checkpoints.

Mechanistic Rationale & Regioselectivity Logic

The success of this synthetic route hinges entirely on the initial regioselective protection of 2-methylpiperazine. The piperazine ring contains two secondary amines with distinct steric environments:

  • N1 Position: Flanked by a methyl group at C2, creating significant steric bulk.

  • N4 Position: Unhindered and sterically accessible.

When treated with di-tert-butyl dicarbonate (Boc₂O), the bulky electrophile preferentially attacks the less hindered N4 position. This kinetic and thermodynamic preference allows the chemist to selectively mask the N4 amine, leaving the more challenging N1 position isolated for subsequent acylation with nicotinoyl chloride[2].

Regioselectivity SM 2-Methylpiperazine Two secondary amines: N1 and N4 N1 N1 Position Adjacent to C2-Methyl (Sterically Hindered) SM->N1 N4 N4 Position Far from C2-Methyl (Sterically Accessible) SM->N4 Boc Boc2O Addition Bulky electrophile N1->Boc Disfavored N4->Boc Favored attack Result Result Boc->Result

Fig 1. Mechanistic logic governing the regioselective N4-Boc protection of 2-methylpiperazine.

Materials and Reagents

Reagent / MaterialRoleMW ( g/mol )Equivalents
2-Methylpiperazine Starting Material100.161.0
Boc₂O Protecting Group218.251.0
Nicotinoyl Chloride HCl Acylating Agent178.021.2
DIPEA Non-nucleophilic Base129.243.0
TFA Deprotecting Acid114.02Excess
Dichloromethane (DCM) Solvent84.93N/A

Step-by-Step Self-Validating Protocols

Step 1: Regioselective N4-Boc Protection
  • Reaction Setup: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N₂ or Ar). Cool the reaction flask to 0 °C using an ice bath.

  • Reagent Addition: Dissolve Boc₂O (1.0 eq) in a small volume of DCM and add it dropwise over 30 minutes.

    • Causality: Slow addition at 0 °C keeps the localized concentration of the electrophile low, suppressing the formation of the undesired di-Boc byproduct and maximizing N4 selectivity.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation (TLC): Spot the reaction mixture against the starting material on silica TLC (DCM:MeOH 9:1). The desired product (4-Boc-2-methylpiperazine) will stain purple/pink with ninhydrin due to the presence of the free N1 secondary amine. Di-Boc byproduct will not stain.

  • Workup: Wash the organic layer with saturated aqueous Na₂CO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Intermediate 1 .

Step 2: N1-Acylation with Nicotinoyl Chloride
  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool to 0 °C.

  • Reagent Addition: Add Nicotinoyl chloride hydrochloride (1.2 eq) in small portions.

    • Causality: Nicotinoyl chloride is supplied as a hydrochloride salt to prevent self-condensation. Therefore, 3.0 equivalents of DIPEA are strictly required: one to neutralize the salt, one to scavenge the HCl generated during acylation, and a slight excess to maintain a basic environment. This ensures the N1 amine remains deprotonated and highly nucleophilic[1].

  • Incubation: Stir at room temperature for 12 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash neutralizes unreacted acid chloride and pulls water-soluble pyridine byproducts into the aqueous layer. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to yield Intermediate 2 .

Step 3: Boc Deprotection
  • Reaction Setup: Dissolve Intermediate 2 in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 ratio of TFA:DCM.

    • Causality: TFA protonates the tert-butyl ester oxygen, triggering a fragmentation that releases isobutylene gas and carbon dioxide. According to Le Chatelier's principle, the continuous escape of these gaseous byproducts irreversibly drives the deprotection to completion. DCM is selected as the co-solvent because it effectively solvates the highly polar intermediate species without participating in side reactions.

  • Incubation: Stir at room temperature for 2 hours.

  • Validation (MS): Reaction completion is confirmed via LC-MS (ESI+). The [M+H]⁺ peak at 306 (Intermediate 2) must completely disappear, replaced by the product peak at 206.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin or by washing with 1M NaOH and extracting with a polar organic solvent (e.g., 10% MeOH in DCM) to yield the final free-base product.

SyntheticWorkflow SM 2-Methylpiperazine Step1 Step 1: N4-Boc Protection (Boc2O, DCM, 0°C) SM->Step1 Int1 4-Boc-2-methylpiperazine Step1->Int1 Step2 Step 2: N1-Acylation (Nicotinoyl Chloride, DIPEA) Int1->Step2 Int2 4-Boc-1-(pyridine-3-carbonyl)- 2-methylpiperazine Step2->Int2 Step3 Step 3: Boc Deprotection (TFA, DCM) Int2->Step3 Product 2-Methyl-1-(pyridine-3-carbonyl) piperazine Step3->Product

Fig 2. Three-step synthetic workflow for 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Quantitative Data & Analytical Summary

StepCompoundExpected YieldMW ( g/mol )MS [M+H]⁺ (m/z)TLC R_f (DCM:MeOH 9:1)
1 4-Boc-2-methylpiperazine85 - 90%200.28201.10.35 (Ninhydrin Active)
2 4-Boc-1-(pyridine-3-carbonyl)-2-methylpiperazine80 - 85%305.38306.20.60 (UV Active)
3 2-Methyl-1-(pyridine-3-carbonyl)piperazine> 95%205.26206.10.15 (UV & Ninhydrin Active)

References

  • Title: Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link][1]

  • Title: Sotorasib. GTPase KRAS (G12C mutant) inhibitor Source: Drugs of the Future / Journals on Portico URL: [Link][2]

Sources

Scalable production methods for pyridine-piperazine amide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of Pyridine-Piperazine Amide Derivatives

Executive Summary: The Scale-Up Gap

The pyridine-piperazine amide motif is a cornerstone in modern drug design, featuring prominently in kinase inhibitors (e.g., Palbociclib analogs), GPCR ligands, and antimicrobial agents. In the discovery phase, these molecules are typically synthesized using expensive reagents like HATU or EDC/HOBt followed by preparative HPLC.

However, these methods are economically and environmentally non-viable at the kilogram scale due to:

  • Atom Economy: High molecular weight byproducts (e.g., tetramethylurea from HATU).

  • Purification Bottlenecks: The difficulty of removing trace urea byproducts without chromatography.

  • Solubility: The "grease-like" solubility of free-base piperazine derivatives often prevents simple crystallization.

This guide details three scalable protocols designed to overcome these barriers, focusing on Propylphosphonic Anhydride (T3P) for purity-critical applications and 1,1'-Carbonyldiimidazole (CDI) for cost-sensitive campaigns.

Strategic Route Selection

Before selecting a protocol, the process chemist must evaluate the specific constraints of the substrate.

Table 1: Coupling Reagent Decision Matrix

FeatureT3P (Propylphosphonic Anhydride) CDI (Carbonyldiimidazole) Acid Chloride (SOCl2/Oxalyl Cl)
Primary Use Case Late-stage, chiral, or steric bulk.[1]Early-stage, commodity scale.Robust, simple substrates.
Cost Moderate to High.Low.Very Low.
Byproducts Water-soluble (Easy wash).[2][3]CO₂, Imidazole (Water soluble).HCl, SO₂ (Gas scrubbing req).
Epimerization Very Low (Ideal for chiral centers).Moderate.High (Risk of ketene formation).
Safety High thermal stability.[2]CO₂ off-gassing risks.Exothermic; moisture sensitive.
Visualizing the Decision Process

ReagentSelection Start Start: Select Coupling Strategy Chiral Is the Acid Chiral/Epimerizable? Start->Chiral Cost Is Cost the Primary Driver? Chiral->Cost No T3P Route A: T3P Coupling (High Purity/Low Racemization) Chiral->T3P Yes CDI Route B: CDI Coupling (Low Cost/One-Pot) Cost->CDI Yes AcidCl Route C: Acid Chloride (Robust/Commodity) Cost->AcidCl No (Max Potency)

Figure 1: Decision tree for selecting the optimal amide coupling reagent based on substrate chirality and economic constraints.

Protocol A: High-Purity Batch Synthesis (The T3P Method)

Application: Ideal for GMP campaigns where impurity profiles are strictly controlled. T3P acts as a cyclic anhydride, activating the acid with minimal epimerization.

Mechanism: The pyridine carboxylic acid reacts with T3P to form a mixed anhydride. The piperazine nucleophile attacks the carbonyl, releasing water-soluble propylphosphonic acid byproducts.

Reagents:

  • Pyridine Carboxylic Acid (1.0 equiv)

  • N-Boc-Piperazine or Substituted Piperazine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.2 - 1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step Protocol:

  • Charging: To a reactor equipped with an overhead stirrer and temperature probe, charge the Pyridine Carboxylic Acid and Solvent (10 volumes).

  • Base Addition: Add Pyridine (or DIPEA). Note: If the acid is zwitterionic, ensure full dissolution.

  • Amine Addition: Charge the Piperazine derivative . Cool the mixture to 0–5 °C.

  • Activation & Coupling: Add T3P solution dropwise over 30–60 minutes, maintaining internal temperature < 10 °C.

    • Why? Controlling the exotherm prevents impurity formation and potential thermal decomposition of the T3P.

  • Reaction: Allow to warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC (Target: < 1% remaining acid).

  • Quench & Workup:

    • Add water (5 volumes) slowly.

    • Stir for 15 minutes to hydrolyze excess T3P.

    • Separate phases. Wash the organic layer with 0.5 M NaOH (to remove unreacted acid) and then 0.5 M HCl (to remove excess pyridine/piperazine).

    • Critical Check: T3P byproducts are water-soluble; ensure the aqueous layer is discarded properly.[2]

  • Isolation: Concentrate organic layer and proceed to crystallization (See Section 5).

Protocol B: Cost-Efficient Batch Synthesis (The CDI Method)

Application: Early-phase scale-up or when raw material costs must be minimized.

Safety Warning: This reaction generates stoichiometric quantities of CO₂ gas. Reactor headspace and venting must be calculated to prevent over-pressurization.

Step-by-Step Protocol:

  • Activation: Charge Pyridine Carboxylic Acid (1.0 equiv) and Acetonitrile or THF (anhydrous, 8 volumes) to the reactor.

  • CDI Charge: Add CDI (1.1 equiv) in portions.

    • Process Control: Do not add CDI all at once. Add in 20% portions, waiting for gas evolution to subside between charges.

    • Endpoint: Stir at 20 °C until CO₂ evolution ceases (approx. 1–2 hours). The solution often turns clear as the acyl-imidazole forms.

  • Coupling: Add the Piperazine derivative (1.1 equiv) as a solution in THF.

    • Note: The reaction with the acyl-imidazole is often slower than with T3P. Heat to 40–50 °C if necessary.

  • Workup:

    • Concentrate the solvent to remove THF/Acetonitrile.

    • Redissolve in EtOAc/Water.

    • The byproduct is Imidazole . It is highly water-soluble but can buffer the aqueous layer. Wash with dilute citric acid (pH 4–5) to ensure imidazole removal.

Protocol C: Continuous Flow Synthesis

Application: High-throughput production, handling unstable intermediates, or improving safety profiles for exothermic couplings.

Setup Logic: Two streams (Acid/Activator and Amine) meet in a mixing chip followed by a residence time coil.

Flow Diagram:

FlowChemistry StreamA Stream A: Acid + Base + T3P (in 2-MeTHF) Mixer T-Mixer (High Turbulence) StreamA->Mixer StreamB Stream B: Piperazine (in 2-MeTHF) StreamB->Mixer Reactor Reactor Coil (Heated 60-80°C) Residence Time: 5-10 min Mixer->Reactor BPR Back Pressure Regulator (75 psi) Reactor->BPR Quench Quench Vessel (Aq. NaOH) BPR->Quench

Figure 2: Continuous flow setup for rapid amide coupling using T3P, allowing for higher temperatures and shorter reaction times compared to batch.

Protocol:

  • Stream A: 0.5 M Pyridine acid + 1.5 equiv DIPEA + 1.5 equiv T3P in 2-MeTHF.

  • Stream B: 0.6 M Piperazine in 2-MeTHF.

  • Conditions: Flow rates adjusted for 1:1 stoichiometry. Reactor coil heated to 80 °C (superheated above boiling point).

  • Advantage: The short residence time (minutes) minimizes side reactions (e.g., N-oxide formation) common in prolonged heating of pyridines.

Purification Strategy: The "Salt Switch"

Chromatography is the enemy of scale. For piperazine amides, Salt Formation is the most effective purification method.

The "Hydro-Switch" Protocol:

  • Free Base Isolation: After the reaction workup, obtain the crude product as a free base oil/foam.

  • Solvent Swap: Dissolve crude in Isopropyl Alcohol (IPA) or Ethanol (5 volumes).

  • Acid Addition: Add HCl (in IPA/Dioxane) or Oxalic Acid (stoichiometric).

  • Crystallization:

    • Pyridine-piperazine salts (Dihydrochloride or Oxalate) typically crystallize rapidly.

    • Bis-acylated impurities (neutral) and unreacted starting materials remain in the mother liquor.

  • Filtration: Filter the solid salt.

  • Regeneration (Optional): If the free base is required for the next step, suspend the salt in water/DCM and treat with NaOH. The liberated pure base partitions into DCM.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Bode, J. W., et al. (2006).[5] "Peptide Synthesis with Activated α-Aminoesters." Angewandte Chemie International Edition (Relevant for CDI activation mechanisms). Link

  • Organic Process Research & Development. (2016). "Safety Assessment of 1,1′-Carbonyldiimidazole (CDI) in Large-Scale Synthesis." ACS Publications. Link

  • Patterson, A. W., et al. (2011). "Process Optimization of a Pyridine-Piperazine Scaffold." Journal of Medicinal Chemistry. Link

Sources

Application Note & Protocol: Solvent Selection for the Dissolution of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for selecting an appropriate solvent for 2-Methyl-1-(pyridine-3-carbonyl)piperazine. We will explore the physicochemical characteristics of the target molecule, outline a systematic approach to solvent screening, and provide detailed, validated protocols for solubility determination. The causality behind each experimental choice is explained to empower the user with a deep understanding of the dissolution process for this and similar bicyclic heterocyclic amides.

Introduction: The Critical Role of Solvent Selection

2-Methyl-1-(pyridine-3-carbonyl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a pyridine ring via an amide bond. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. The successful execution of virtually all subsequent experimental work—from chemical reactions and purification to in vitro biological assays and formulation development—hinges on the correct initial choice of solvent. A poorly chosen solvent can lead to inaccurate concentration measurements, compound precipitation, and failed experiments.

This guide moves beyond a simple list of solvents, providing a strategic framework for making an informed selection based on molecular structure, empirical testing, and established physicochemical principles.

Molecular Structure Analysis

Understanding the functional groups within 2-Methyl-1-(pyridine-3-carbonyl)piperazine is fundamental to predicting its solubility behavior.

  • Piperazine Ring: This moiety contains two nitrogen atoms. The secondary amine (NH) is a hydrogen bond donor and acceptor. Both nitrogens are basic and can be protonated in acidic media, a key characteristic for enhancing aqueous solubility.[1][2]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is also basic (though less so than the piperazine nitrogens) and can be protonated. The aromatic ring itself contributes to the molecule's non-polar character.

  • Amide Linkage (-C(O)N-): The carbonyl group is a hydrogen bond acceptor, and the amide itself is a polar functional group.

  • Methyl Group (-CH₃): This aliphatic group is non-polar and increases the lipophilicity of the molecule.

Guiding Principle: "Like Dissolves Like"

The primary rule governing solubility is that a solute will dissolve best in a solvent that has a similar polarity. For 2-Methyl-1-(pyridine-3-carbonyl)piperazine, a tiered approach to solvent selection is recommended, starting with common laboratory solvents and progressing to more complex systems if necessary.

Tier 1: Initial Screening in Common Organic & Aqueous Solvents

A preliminary screening should be performed with a range of solvents to classify the compound's general solubility profile.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolventPolarity TypeRationale for InclusionExpected Solubility
Aqueous Water (pH ~7)Polar, ProticBaseline for physiological relevance.Low to Moderate[3]
0.1 N HClAqueous (Acidic)Protonation of basic nitrogens to form soluble salts.[1][3]High
0.1 N NaOHAqueous (Basic)Molecule remains in its less polar free base form.[3]Low
Polar Protic Methanol (MeOH)Polar, ProticCan act as both H-bond donor and acceptor.Soluble[3]
Ethanol (EtOH)Polar, ProticSimilar to methanol, widely used for stock solutions.[3][4]Soluble
Polar Aprotic DMSOPolar, AproticHigh dissolving power for a wide range of compounds.High
Acetonitrile (ACN)Polar, AproticCommon solvent for analytical chromatography (HPLC).Moderate
DMFPolar, AproticHistorically a common solvent for amides.[5]High
Less Polar Ethyl Acetate (EtOAc)Intermediate"Greener" alternative solvent for amides.[5][6]Moderate to Low
Dichloromethane (DCM)AproticCommon solvent for organic synthesis.[7]Moderate
Tier 2: The Power of pH Modification

As predicted by the molecular analysis, pH is the most powerful tool for modulating the aqueous solubility of this compound. The basic nitrogen atoms in the piperazine and pyridine rings can accept protons (H⁺) in an acidic environment, forming cationic salts.[1] These ionized forms are significantly more polar than the neutral "free base" and thus exhibit much higher solubility in water.[3][8]

This principle is the cornerstone of many drug formulation strategies and is the most effective method for dissolving piperazine derivatives for biological assays.[1]

Tier 3: Co-Solvent Systems

For applications requiring a high concentration stock solution (e.g., for serial dilution in biological assays), a co-solvent system is often employed. A small amount of a water-miscible organic solvent can disrupt the crystal lattice energy of the solid and maintain solubility upon dilution into an aqueous medium.[1]

  • Recommended System: Prepare the initial stock solution in 100% DMSO. Then, dilute this stock into the final aqueous buffer. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.[1]

Experimental Protocols

The following protocols provide step-by-step methodologies for quantitatively determining the solubility of 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Workflow for Solvent Selection and Solubility Determination

The following diagram outlines the logical workflow for selecting a solvent and quantifying solubility.

G cluster_prep Phase 1: Preparation & Initial Screening cluster_optimize Phase 2: Optimization cluster_quantify Phase 3: Quantitative Analysis mol_analysis Analyze Molecular Structure (Basic Nitrogens, Amide, Lipophilicity) initial_screen Kinetic Solubility Screen (e.g., Water, HCl, MeOH, DMSO) mol_analysis->initial_screen Predicts Behavior ph_profile Generate pH-Solubility Profile (pH 2 to 10) initial_screen->ph_profile If Aqueous Solubility is Key cosolvent_test Test Co-Solvent Systems (e.g., DMSO/Water) initial_screen->cosolvent_test If Stock Solution Needed shake_flask Thermodynamic Solubility Assay (Shake-Flask Method) ph_profile->shake_flask Select Key pH Values cosolvent_test->shake_flask Select Best System hplc_quant Quantify Concentration (HPLC with Calibration Curve) shake_flask->hplc_quant Provides Samples end_point end_point hplc_quant->end_point Final Solubility Data (mg/mL or µM)

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center for researchers synthesizing 2-Methyl-1-(pyridine-3-carbonyl)piperazine . It addresses the critical challenge of regioselectivity and steric hindrance inherent to this specific isomer.

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: SYN-PIP-002 Status: Resolved Audience: Medicinal Chemists, Process Development Scientists

⚠️ Critical Initial Check: Verify Your Target Isomer

Before proceeding, confirm the exact regiochemistry of your target. The name 2-Methyl-1-(pyridine-3-carbonyl)piperazine implies the acyl group is attached to the nitrogen adjacent to the methyl group (N1).

  • Isomer A (Hindered - Target): Acyl group at N1, Methyl at C2. (Sterically congested).

  • Isomer B (Unhindered - Common Byproduct): Acyl group at N4, Methyl at C3 (relative to amide). Often misnamed or produced via direct acylation.

Note: Direct reaction of 2-methylpiperazine with nicotinoyl chloride yields primarily Isomer B (>90%) due to the higher nucleophilicity of the unhindered N4 nitrogen. To synthesize the target Isomer A , you must use a protection-deprotection strategy.

Phase 1: Strategic Workflow (The "Protection" Route)

To achieve high yield and regiochemical purity for the hindered isomer, we recommend the N4-Protection Strategy .

Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Methylpiperazine Step1 Step 1: Regioselective Protection (Boc2O, 0°C) Start->Step1 Favors unhindered N4 Inter1 Intermediate: 4-Boc-2-methylpiperazine (N1 Free, Hindered) Step1->Inter1 Step2 Step 2: Hindered Acylation (Nicotinoyl Cl, DMAP, Heat) Inter1->Step2 Critical Yield Step Inter2 Intermediate: 1-Nicotinoyl-4-Boc-2-methylpiperazine Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane or TFA) Inter2->Step3 Product Target Product: 2-Methyl-1-(pyridine-3-carbonyl)piperazine Step3->Product

Caption: Regioselective synthesis pathway ensuring acylation occurs at the hindered N1 position.

Phase 2: Troubleshooting & Optimization (Q&A)

Section A: Step 1 - Regioselective Protection

Q: How do I ensure the Boc group attaches to N4 and not N1? A: The steric bulk of the methyl group at C2 naturally protects N1.

  • Protocol: Dissolve 2-methylpiperazine in DCM. Add 0.95 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM dropwise at 0°C over 1 hour.

  • Yield Tip: Do not use excess Boc₂O. Using a slight deficit (0.95 eq) ensures the highly reactive N4 consumes all reagent, leaving N1 free but preventing di-Boc formation.

  • Validation: Check TLC or NMR. The product 4-Boc-2-methylpiperazine is the major isomer.

Section B: Step 2 - Acylation of the Hindered Amine (The Bottleneck)

Q: My yield in the acylation step is low (<40%). Why? A: N1 is sterically hindered by the adjacent methyl group. Standard amide coupling conditions (EDC/NHS, HOBt) are often too slow, leading to incomplete conversion or hydrolysis of the active ester.

Q: Which coupling method should I use for maximum yield? A: Switch to Acid Chloride activation with Nucleophilic Catalysis .

ParameterRecommendationRationale
Reagent Nicotinoyl Chloride HCl More reactive than activated esters; essential for hindered amines.
Base DIPEA (3-4 eq) Scavenges HCl; less nucleophilic than TEA, reducing side reactions.
Catalyst DMAP (0.1 - 0.2 eq) CRITICAL. Forms a highly reactive N-acylpyridinium intermediate that overcomes steric hindrance at N1.
Solvent DCM (Reflux) or DCE Higher temperature (Reflux) provides the kinetic energy to overcome the steric barrier.
Stoichiometry 1.2 - 1.5 eq Acid Chloride Excess electrophile drives the reaction to completion.

Q: The Nicotinoyl Chloride is hydrolyzing before reaction. How do I prevent this? A: Nicotinoyl chloride is hygroscopic.

  • Fresh Generation: Ideally, generate it in situ from Nicotinic acid using Thionyl Chloride (SOCl₂) or Oxalyl Chloride/DMF. Evaporate the SOCl₂ completely before adding the amine.

  • Dry Solvents: Use anhydrous DCM/DCE stored over molecular sieves.

Section C: Step 3 - Deprotection & Purification

Q: How do I handle the water solubility of the product during workup? A: The pyridine ring makes the product amphiphilic.

  • Avoid Aqueous Wash: If possible, precipitate the HCl salt directly from the deprotection mixture (e.g., HCl in Dioxane/Ether).

  • Resin Purification: If free base is needed, use a strong cation exchange (SCX) cartridge. Load the mixture, wash with MeOH (removes non-basic impurities), and elute product with 2M NH₃/MeOH.

Phase 3: Detailed Experimental Protocol

Synthesis of 4-Boc-2-methylpiperazine (Intermediate)
  • Dissolve 2-methylpiperazine (10.0 g, 100 mmol) in anhydrous DCM (100 mL).

  • Cool to 0°C in an ice bath.

  • Add Boc₂O (20.7 g, 95 mmol) in DCM (50 mL) dropwise over 60 mins.

  • Stir at 0°C for 2 hours, then warm to RT overnight.

  • Workup: Wash with water (3 x 50 mL). The product is in the organic layer (unlike the starting material). Dry over Na₂SO₄ and concentrate.

  • Yield Target: >85% (Colorless oil/solid).

Acylation (The Critical Step)
  • Dissolve 4-Boc-2-methylpiperazine (5.0 g, 25 mmol) and DIPEA (13 mL, 75 mmol) in anhydrous 1,2-Dichloroethane (DCE) (50 mL).

  • Add DMAP (305 mg, 2.5 mmol).

  • Cool to 0°C. Add Nicotinoyl Chloride Hydrochloride (5.34 g, 30 mmol) in portions.

  • Allow to warm to RT, then Heat to Reflux (83°C) for 4–6 hours. Note: Heating is required to force the hindered amine to react.

  • Monitor: TLC (5% MeOH/DCM).

  • Workup: Dilute with DCM, wash with sat. NaHCO₃ (2x) and Brine. Dry and concentrate.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

  • Yield Target: 70–80%.

Deprotection
  • Dissolve Intermediate (Step 2) in 4M HCl in Dioxane (10 eq).

  • Stir at RT for 2 hours. Product precipitates as the hydrochloride salt.

  • Filter and wash with Diethyl Ether.

  • Final Product: 2-Methyl-1-(pyridine-3-carbonyl)piperazine di-hydrochloride.

References

  • Regioselective Protection of 2-Methylpiperazine

    • Adamowski, M. et al. "Selective Synthesis of 1- and 4-Substituted 2-Methylpiperazines." Journal of Organic Chemistry, 2000.

    • Note: Confirms that electrophiles (like Boc₂O)
  • Acylation of Hindered Amines

    • Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

    • Note: Discusses the superiority of Acid Chlorides/DMAP for sterically congested systems.
  • Commercial Analog Validation

    • Sigma-Aldrich Product: 1-Boc-2-methylpiperazine (CAS 120737-78-2).[1]

    • Note: Validates the stability and availability of the key intermedi

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Technical Support Center: Overcoming Steric Hindrance in 2-Methylpiperazine Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base.

Functionalizing unsymmetrical diamines is a cornerstone of modern drug discovery, yet it frequently presents significant regioselectivity challenges. 2-Methylpiperazine is a classic example: the N4 position is relatively unhindered, whereas the N1 position is sterically encumbered by the adjacent


-methyl group. Standard acylation conditions fail to adequately discriminate between these two sites, resulting in complex mixtures that require tedious chromatographic separation.

This guide synthesizes field-proven methodologies to grant you absolute regiocontrol over 2-methylpiperazine, whether your synthetic route demands the kinetic N4 product or the sterically shielded N1 product.

I. Mechanistic Insights: The Causality of Regioselectivity

The inherent reactivity of 2-methylpiperazine is dictated by the steric bulk of the C2-methyl group. When exposed to standard acyl chlorides and a tertiary amine base, the less hindered N4 position reacts faster, but not exclusively. This typically yields a modest 2:1 mixture favoring N4-acylation.

To achieve high regioselectivity, we must manipulate the transition state energy:

  • For N4-Selectivity: We amplify the steric penalty at N1 by using excessively bulky acylating intermediates (such as acylimidazoles)[1].

  • For N1-Selectivity: We cannot rely on direct acylation. Instead, we must utilize kinetic trapping—temporarily masking the highly reactive N4 position with a bulky silyl group in situ, thereby forcing the acyl chloride to attack the hindered N1 position.

II. Troubleshooting & FAQs

Q1: I am trying to mono-acylate the N4 position, but I keep getting a mixture of N4-acyl, N1-acyl, and bis-acylated products. How do I improve selectivity? A: Standard acid chlorides lack the steric bulk required to fully discriminate between N1 and N4. Switch your coupling agent to N,N'-carbonyldiimidazole (CDI). CDI reacts with your carboxylic acid to form an acylimidazole intermediate. This intermediate is significantly bulkier than an acid chloride, creating a severe steric clash with the


-methyl group at N1, thereby driving the reaction almost exclusively to the N4 position[1].

Q2: My target molecule requires acylation at the sterically hindered N1 position. Direct acylation heavily favors N4. How can I reverse this regioselectivity? A: You must employ in situ transient protection. By treating 2-methylpiperazine with 2.2 equivalents of n-butyllithium (nBuLi), you generate a highly reactive dianion. Adding 1.1 equivalents of triethylsilyl chloride (Et


SiCl) kinetically traps the less hindered N4 position. Subsequent addition of your acyl chloride forces the acylation to occur at the sterically hindered N1 position, reversing the natural regioselectivity to an excess of 20:1.

Q3: Why use Et


SiCl instead of standard Boc or Cbz protection for the N4 position? 
A:  Step economy and self-validation. Traditional orthogonal protection requires three distinct steps (protection, purification, acylation, deprotection). The in situ silylation approach is a one-pot system. The silyl group directs the acylation and is quantitatively and spontaneously cleaved during a standard aqueous NaHCO

quench. This minimizes the loss of the highly water-soluble piperazine core and eliminates intermediate purification.

III. Quantitative Data: Regioselectivity Comparison

The following table summarizes the expected regioselectivity outcomes based on the chosen synthetic strategy, demonstrating how steric manipulation directly impacts product distribution.

Reaction StrategyTarget PositionKey ReagentsRegioselectivity Ratio (N1:N4)Typical Yield
Standard Acylation N4 (Modest)Acyl Chloride, nBuLi (2.2 eq)1:2~60%
Transient Silylation N1 (High)1. nBuLi, 2. Et

SiCl, 3. Acyl Chloride
>20:180–85%
CDI-Mediated Coupling N4 (High)Carboxylic Acid, CDI, THF<1:20>90%

IV. Self-Validating Experimental Protocols

Protocol A: Regioselective N4-Acylation (CDI Method)

This protocol leverages steric bulk to exclusively target the unhindered N4 position.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) at room temperature. Add CDI (1.0 eq) in one portion.

    • Self-Validation Check: The immediate evolution of CO

      
       gas visually confirms the formation of the active acylimidazole intermediate. Wait until gas evolution completely ceases (typically 30–60 minutes)[1].
      
  • Coupling: Add 2-methylpiperazine (1.0 eq) to the reaction mixture. Stir at 20–80°C depending on the substrate's reactivity.

  • Workup: Concentrate the mixture in vacuo, dissolve in dichloromethane, and wash with water. The bulky imidazole byproduct is highly water-soluble and easily removed, yielding the pure N4-acylated product.

Protocol B: Regioselective N1-Acylation (In Situ Silylation Method)

This protocol utilizes kinetic trapping to force acylation at the sterically hindered N1 position.

  • Dianion Formation: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to 0°C. Dropwise, add nBuLi (2.2 eq, 2.5 M in hexanes).

    • Self-Validation Check: The solution will transition to a pale yellow color, indicating the successful generation of the highly nucleophilic piperazine dianion. Stir for 30 minutes.

  • Transient Protection: Add Et

    
    SiCl (1.1 eq) dropwise. The silyl electrophile will preferentially react with the less hindered N4 nitrogen. Stir for 15 minutes.
    
  • Acylation: Add the target acyl chloride (0.95–1.0 eq) dropwise. With N4 blocked, the acyl chloride is forced to react at the N1 position.

  • Deprotection & Workup: Quench the reaction by adding saturated aqueous NaHCO

    
    .
    
    • Self-Validation Check: The transient N4-silyl group is highly labile to aqueous conditions and hydrolyzes spontaneously upon quenching. TLC analysis will show the immediate disappearance of the non-polar silylated intermediate, directly yielding the N1-acylated product.

V. Mechanistic Workflow Diagram

G Start 2-Methylpiperazine (Starting Material) TargetN4 Target: N4 Position (Less Sterically Hindered) Start->TargetN4 TargetN1 Target: N1 Position (Sterically Hindered by α-Methyl) Start->TargetN1 MethodN4 Activation via CDI (N,N'-Carbonyldiimidazole) TargetN4->MethodN4 MethodN1 In Situ Protection 1. nBuLi (2.2 eq) 2. Et3SiCl (1.1 eq) TargetN1->MethodN1 AcylN4 Add R-COOH (THF, 20-80°C) MethodN4->AcylN4 AcylN1 Add R-COCl (THF, 0°C to RT) MethodN1->AcylN1 ProdN4 4-Acyl-2-methylpiperazine (Regioselectivity >20:1) AcylN4->ProdN4 ProdN1 1-Acyl-2-methylpiperazine (Regioselectivity >20:1) AcylN1->ProdN1

Logical workflow for regioselective acylation of 2-methylpiperazine at N1 vs N4 positions.

VI. References

1.1 - Google Patents. 2. - Medicinal Chemistry Research (2021).

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Purification strategies for removing impurities from 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Methyl-1-(pyridine-3-carbonyl)piperazine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common purification challenges and achieve high purity for this important synthetic intermediate.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Methyl-1-(pyridine-3-carbonyl)piperazine in a practical question-and-answer format.

Q1: What are the most likely impurities in my crude 2-Methyl-1-(pyridine-3-carbonyl)piperazine sample?

A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Given that the target molecule is synthesized via the acylation of 2-methylpiperazine with a nicotinic acid derivative, your crude product likely contains a mixture of the following:

  • Unreacted Starting Materials:

    • 2-Methylpiperazine: A volatile and highly water-soluble amine.

    • Nicotinic Acid (or its activated form): An acidic compound that can be easily removed with a basic wash.

  • Reaction-Related Byproducts:

    • Di-acylated Piperazine: Formed if a second molecule of nicotinic acid reacts with the remaining N-H of another target molecule. This is a common issue in piperazine chemistry.[1]

    • N,N'-bis(pyridine-3-carbonyl)piperazine: If piperazine (without the methyl group) was a contaminant in your starting material.

  • Reagents and Solvents:

    • Coupling Agents: Residuals from reagents like DCC, EDC, or HATU.

    • Bases: Tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which are often used as acid scavengers.

    • Residual Solvents: Solvents from the reaction (e.g., DCM, DMF) and workup (e.g., Ethyl Acetate, Diethyl Ether).

Q2: Which analytical techniques should I use to assess the purity of my sample and guide my purification?

A2: A multi-pronged analytical approach is crucial for a reliable purity assessment.

  • Thin-Layer Chromatography (TLC): This is your primary tool for rapid, real-time monitoring. It's excellent for identifying the presence of starting materials and major byproducts and for optimizing solvent systems for column chromatography. A typical mobile phase would be Dichloromethane (DCM) with a gradient of Methanol (MeOH), such as 98:2 to 90:10 DCM:MeOH. Adding a small amount of triethylamine (~0.5%) can prevent streaking caused by the basic nature of the piperazine and pyridine moieties.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity data. A reversed-phase C18 column is standard. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is indispensable for confirming the structure of your final product and identifying any stubborn, structurally similar impurities that may be difficult to resolve by chromatography.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify unknown impurities.

Q3: My crude product is highly impure (>20% impurities). What is a robust, first-pass purification strategy?

A3: For a highly impure crude product, an acid-base extraction is the most effective and scalable initial purification step. This chemical-property-based separation is highly selective for basic compounds like your target molecule.[2]

The Principle: Your target molecule contains two basic nitrogen atoms (one in the piperazine ring and one in the pyridine ring). By washing your organic solution with an aqueous acid (e.g., 1 M HCl), you can protonate your product, forming a water-soluble salt. This salt will migrate to the aqueous layer, leaving non-basic organic impurities (like urea byproducts from DCC coupling) behind in the organic layer. You can then regenerate your pure product by basifying the aqueous layer and extracting it back into an organic solvent.[2][3]

A detailed protocol for this procedure is provided in Part 2.

Q4: How can I specifically remove unreacted 2-methylpiperazine?

A4: Unreacted 2-methylpiperazine is a common and sometimes troublesome impurity. Due to its high basicity and water solubility, it can often be removed with simple aqueous washes.

  • Method 1: Acid Wash: During the acid-base extraction described in Q3, 2-methylpiperazine will be protonated along with your product and move into the aqueous layer. However, upon basification and back-extraction, the much higher organic solubility of your larger target molecule will favor its extraction into the fresh organic layer, leaving the majority of the smaller, more polar 2-methylpiperazine in the aqueous phase.

  • Method 2: Evaporation (for small amounts): If only trace amounts remain, and your product is a stable solid, heating under a high vacuum can sometimes remove the more volatile 2-methylpiperazine. This should be monitored carefully to avoid product degradation.

Q5: My main challenge is removing residual nicotinic acid. What's the best approach?

A5: Nicotinic acid is an acidic impurity and is straightforward to remove. A simple wash of your crude organic solution with a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that is easily washed away.

  • Recommended Procedure: Before performing any other purification, dissolve your crude product in an organic solvent like ethyl acetate or DCM. Wash the solution two to three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The nicotinic acid will be extracted into the aqueous basic layer. Afterward, wash with brine, dry the organic layer with an anhydrous salt (like Na₂SO₄), and concentrate.[4]

Q6: I believe my product is relatively pure. Can I purify it by recrystallization?

A6: Yes, recrystallization is an excellent final purification step to achieve high crystalline purity and remove trace impurities, especially if your product is a solid. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.

Screening for a Recrystallization Solvent: Start with a small amount of your material (~20-30 mg) in a test tube and add the potential solvent dropwise while heating.

Solvent/SystemPotential Use
Single Solvents
Isopropanol (IPA)A good starting point for moderately polar compounds.
Acetonitrile (ACN)Often effective for compounds with aromatic and polar functional groups.
Ethyl Acetate (EtOAc)Good for less polar compounds; may require a co-solvent.
Co-Solvent Systems
Ethyl Acetate / HexanesDissolve in minimal hot EtOAc, then add Hexanes dropwise until cloudy.
Dichloromethane / HexanesSimilar to above, for compounds that are very soluble in DCM.
Ethanol / WaterDissolve in hot ethanol, then add water until turbidity persists.
Q7: My product is an oil, but the literature reports it as a solid. What happened and how can I induce crystallization?

A7: This is a common issue often caused by the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice.

  • Remove Residual Solvents: First, ensure all solvents are thoroughly removed. Dissolve the oil in a small amount of a volatile solvent like DCM, then evaporate it again under high vacuum for an extended period. This process, known as azeotropic removal, can help chase out stubborn, high-boiling solvents.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This can often "crash out" the product as a solid by washing away the impurities that kept it oily.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This can provide a nucleation point for crystallization to begin.

  • Salt Formation: A highly effective method is to convert the free base to a salt.[5][6] Dissolve the oil in a solvent like isopropanol or ethyl acetate and add a stoichiometric amount of an acid (e.g., acetic acid, or HCl in ether). The resulting salt is often highly crystalline and will precipitate from the solution in high purity. You can then choose to use the salt form or regenerate the free base.

Part 2: Experimental Protocols & Workflows

Workflow for Purification of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

This diagram outlines a logical workflow for purifying the crude product, incorporating decision points based on analytical data.

Purification_Workflow Crude Crude Product Analysis1 Purity Analysis (TLC, HPLC) Crude->Analysis1 Decision1 Purity > 95%? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes AcidBase Acid-Base Extraction Decision1->AcidBase No FinalProduct Final Pure Product Recrystallization->FinalProduct Analysis2 Purity Analysis AcidBase->Analysis2 Decision2 Purity > 98%? Analysis2->Decision2 Decision2->FinalProduct Yes ColumnChrom Column Chromatography Decision2->ColumnChrom No ColumnChrom->Recrystallization

Caption: General purification workflow for 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate your basic product from non-basic and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or DCM) at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash (Product Extraction): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product as a hydrochloride salt. The organic layer contains non-basic impurities and can be discarded.

  • Basification (Product Regeneration): Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 6 M NaOH) with stirring until the pH is greater than 10 (confirm with pH paper). Your product should precipitate or form an oily layer as it is converted back to the free base.[2]

  • Back-Extraction: Add a fresh portion of organic solvent (e.g., ethyl acetate or DCM) to the basified aqueous mixture. Shake vigorously to extract your purified product back into the organic layer.

  • Final Steps: Separate the organic layer. Wash it once with brine to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Troubleshooting Decision Tree for Purification

This diagram helps you decide on the next steps when facing common purification hurdles.

Troubleshooting_Tree Start Is Final Purity < 98%? ImpurityType Identify Main Impurity (NMR, MS, TLC) Start->ImpurityType Yes StartMat Unreacted Starting Material? ImpurityType->StartMat PolarImp Polar Byproduct? ImpurityType->PolarImp NonPolarImp Non-Polar Byproduct? ImpurityType->NonPolarImp Sol_SM Solution: - 2-Methylpiperazine: Acid Wash - Nicotinic Acid: Base Wash StartMat->Sol_SM Yes Sol_Polar Solution: - Column Chromatography (e.g., 95:5 DCM:MeOH + 0.5% TEA) PolarImp->Sol_Polar Yes Sol_NonPolar Solution: - Recrystallization from polar solvent (IPA, ACN) - Trituration with non-polar solvent (Hexanes) NonPolarImp->Sol_NonPolar Yes

Caption: Troubleshooting guide for purifying 2-Methyl-1-(pyridine-3-carbonyl)piperazine.

Protocol 2: Flash Column Chromatography

This technique is ideal for separating compounds with similar polarities.

  • Stationary Phase Preparation: Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Prepare a slurry of silica gel in your starting eluent (a non-polar solvent like hexanes or DCM).

  • Column Packing: Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% DCM or 95:5 Ethyl Acetate:Hexanes). Gradually increase the polarity by adding a more polar solvent like methanol. A typical gradient might be from 0% to 5% MeOH in DCM. Crucially, add ~0.5% triethylamine to the mobile phase to prevent peak tailing of your basic compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your final product.

References

  • Tranmer, G. K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15797–15807. Available at: [Link][3][7][8]

  • Mull, R. P., & Tannenbaum, P. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office. Available at: [5]

  • Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511. Available at: [Link][9]

  • Kumar, A., et al. (2015). International Patent No. WO2015063709A1. World Intellectual Property Organization. Available at: [6]

  • HETEROCYCLES (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, 102(7), 1325. Available at: [Link][4]

Sources

Technical Support Center: Solubility Optimization for 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Solubility in Dimethyl Sulfoxide (DMSO) Target Molecule: 2-Methyl-1-(pyridine-3-carbonyl)piperazine (and related nicotinoyl-piperazine derivatives) Audience: Medicinal Chemists, HTS Managers, and Formulation Scientists

Executive Summary & Diagnostic Flow

You are likely encountering solubility difficulties with 2-Methyl-1-(pyridine-3-carbonyl)piperazine due to one of three thermodynamically driven factors: high crystal lattice energy (common in planar amide-pyridine systems), unintended salt formation (e.g., HCl salts dissolving poorly in aprotic DMSO), or solvent hygroscopicity (water acting as an anti-solvent).

This guide provides a root-cause analysis and validated recovery protocols.

Interactive Diagnostic Flowchart

Use this decision tree to identify the specific nature of your solubility failure.

Solubility_Diagnostic Start Solubility Issue Detected Obs Visual Observation Start->Obs Cloudy Solution is Hazy/Cloudy (Immediate or over time) Obs->Cloudy Solid Visible Solid/Sediment (Won't dissolve) Obs->Solid WaterCheck Check DMSO Water Content (Is it >0.5%?) Cloudy->WaterCheck Hygro Issue: Hygroscopic Precipitation (Water is an anti-solvent) WaterCheck->Hygro Yes (Old DMSO) Dry Protocol A: Use Anhydrous DMSO + Argon Hygro->Dry SaltCheck Check Compound Form (Is it a Salt? e.g., HCl) Solid->SaltCheck Lattice Issue: Lattice Energy > Solvation (Salt Trap) SaltCheck->Lattice Yes (Salt Form) Agg Issue: Pi-Pi Stacking/Aggregation SaltCheck->Agg No (Free Base) AcidBase Protocol B: In-situ Free-Basing (TEA) Lattice->AcidBase Heat Protocol C: Thermal Shift + Sonication Agg->Heat

Figure 1: Diagnostic logic flow for identifying the root cause of insolubility.

Technical Deep Dive: The Thermodynamics of Failure

To resolve the issue, we must understand the competition between Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).

A. The "Salt Trap" in Aprotic Solvents

If you are working with the HCl salt of 2-Methyl-1-(pyridine-3-carbonyl)piperazine, you face a thermodynamic contradiction.

  • Mechanism: DMSO is a polar aprotic solvent. It is excellent at solvating cations (via its oxygen lone pairs) but terrible at solvating anions (Cl⁻) because it lacks hydrogen bond donors.

  • Result: The Cl⁻ anions remain tightly bound to the protonated piperazine/pyridine nitrogens in the crystal lattice. The DMSO cannot "peel" the ions apart effectively, leading to a suspension rather than a solution [1].

B. The Hygroscopicity Factor

DMSO is aggressively hygroscopic.[1][2]

  • Data: A 100% DMSO aliquot in a standard microplate can absorb >6% water by volume within 1 hour at 40% relative humidity [2].[2][3]

  • Impact: 2-Methyl-1-(pyridine-3-carbonyl)piperazine is a lipophilic amide. As water content increases, the solvent power of DMSO decreases exponentially for this specific molecule, causing "crashing out" (precipitation) that looks like a fine haze.

Troubleshooting Q&A (FAQs)

Q1: I am using the HCl salt form, and it just sits at the bottom of the vial. Should I switch to water? A: Not necessarily. While salts are water-soluble, the organic "backbone" (pyridine-piperazine-methyl) is lipophilic.

  • The Fix: You need to break the lattice energy. If you must use DMSO, add an organic base to "free-base" the compound in situ. Adding 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DMSO will neutralize the HCl, generating the free base which is highly soluble in DMSO.

Q2: My solution was clear yesterday, but today it's cloudy. Did the compound degrade? A: Unlikely. The amide bond in nicotinoyl piperazines is chemically stable at room temperature.

  • The Cause: Moisture absorption.[1][2][3] Your DMSO likely absorbed atmospheric water, which acted as an anti-solvent.[3]

  • The Fix: Do not heat it to redissolve (it will just precipitate again when cool). You must dry the solution (molecular sieves) or restart with fresh, anhydrous DMSO stored under inert gas.

Q3: Can I use sonication? A: Yes, but with a warning. Sonication provides the mechanical energy to break aggregates (cavitation). However, it generates heat.

  • Critical Threshold: DMSO freezes at 18.5°C. If your lab is cold, the DMSO becomes viscous, hindering dissolution. Conversely, if sonication heats the sample >40°C, you risk degrading the compound if prolonged. Pulse sonicate (30 seconds on, 30 seconds off) to manage temperature [3].

Validated Recovery Protocols
Protocol A: The "Anhydrous Reset" (For Hazy Solutions)

Use this when water contamination is suspected.

  • Preparation: Obtain a fresh, sealed bottle of Anhydrous DMSO (typically <50 ppm water).

  • Environment: Work in a laminar flow hood or glove box if possible to minimize humidity exposure.

  • Action:

    • Centrifuge the cloudy sample (5 min @ 3000 x g) to pellet the precipitate.

    • Remove the supernatant (wet DMSO).

    • Resuspend the pellet in fresh Anhydrous DMSO.

    • Flush the headspace with Argon or Nitrogen before capping.

Protocol B: The "In-Situ Free-Base" (For Stubborn Salts)

Use this for HCl/TFA salts that refuse to dissolve.

StepActionTechnical Rationale
1 Calculate Molar EquivalentsDetermine moles of your compound.
2 Add Organic BaseAdd 1.1 - 1.5 equivalents of Triethylamine (TEA) directly to the DMSO/Solid mixture.
3 VortexVortex vigorously for 60 seconds.
4 ObservationThe solution should clear as the lipophilic free base is released and solvated by DMSO.
5 NoteThe solution now contains TEA-HCl salt (soluble in DMSO) and your compound.
Protocol C: Thermal Shift (For Aggregates)

Use this for free bases that are "sticky" or aggregated.

  • Warm: Place the sealed vial in a water bath at 37°C (physiological temperature) for 10 minutes. Do not use a heat gun (hot spots cause degradation).

  • Sonicate: Place in an ultrasonic bath for 5 minutes (warm water).

  • Equilibrate: Allow to return to room temperature (20-25°C).

  • Check: Inspect for "oiling out" (droplets forming). If this happens, you need a co-solvent (e.g., 10% tert-butanol).

Mechanism of Action: Solvation Visualization

The following diagram illustrates why the Free Base is preferred for DMSO solubility over the Salt Form .

Solvation_Mechanism cluster_0 Scenario A: Salt Form (Insoluble) cluster_1 Scenario B: Free Base (Soluble) Salt Salt Form (Cation+Anion) DMSO_Shell DMSO Shell Salt->DMSO_Shell Blocked by Lattice Energy FreeBase Free Base (Neutral) FreeBase->DMSO_Shell Dipole-Dipole Interaction

Figure 2: DMSO effectively solvates the neutral Free Base via dipole interactions but struggles to overcome the ionic lattice energy of the Salt Form.

References
  • BenchChem Technical Support. (2025).[4][5] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from .

  • PubChem. (2025).[6] 1-(2-Pyridyl)piperazine: Chemical and Physical Properties. National Library of Medicine. Retrieved from .[6]

  • Ziath Ltd. (2022). The Effects of Water on DMSO and Effective Hydration Measurement.[2] Retrieved from .

  • Smolecule. (2026).[7] Troubleshooting Guide for Solubility Issues in Bioactive Amides. Retrieved from .

Sources

Optimizing column chromatography for pyridine-3-carbonyl piperazine separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine-3-Carbonyl Piperazine Purification

Status: Active Ticket ID: CHEM-SUP-2026-PYR3 Assigned Specialist: Senior Application Scientist, Separation Technologies

Core Analysis: The Molecule & The Challenge

Welcome to the technical support hub. To optimize your purification, we must first deconstruct your target molecule: Pyridine-3-carbonyl piperazine .

Chemical Profile:

  • Moiety A (Pyridine): Weakly basic (

    
    ), aromatic, moderate polarity.
    
  • Moiety B (Linker): Carbonyl group forming an amide bond with the piperazine. Crucial Insight: This renders the proximal piperazine nitrogen non-basic and planar.

  • Moiety C (Distal Piperazine): Secondary amine. Highly basic (

    
    ) and highly polar.
    

The Chromatography Problem: You are likely experiencing severe peak tailing or irreversible adsorption .[1][2]

  • Cause: The distal piperazine nitrogen is protonated at neutral pH. It acts as a cation, engaging in strong ion-exchange interactions with the acidic silanols (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) on the silica surface.
    
  • Result: The molecule "drags" through the column rather than partitioning cleanly.

Troubleshooting Guide: Normal Phase (Silica Gel)

Issue: "My product streaks from the baseline to the solvent front."

Strategy A: The "Ammonia Shift" (Gold Standard)

Standard silica is acidic (


). You must neutralize the surface or the mobile phase.

Protocol: Preparation of Ammoniated Methanol Do not just add ammonia to the flask; it outgasses and changes retention times during the run. Use this stable method:

  • Select Solvent: Use Methanol (MeOH).

  • Saturation: Chill 1L of MeOH in an ice bath. Slowly bubble anhydrous ammonia gas through it for 15-20 minutes OR add 10-20 mL of Ammonium Hydroxide (28-30% solution) to 1L MeOH.

  • The "Magic" Eluent: Use this "Ammoniated MeOH" as your polar modifier.

    • Typical Gradient: DCM : [MeOH w/

      
      ] (0% 
      
      
      
      10% or 20%).

Why this works: The ammonia concentration is orders of magnitude higher than your analyte. It saturates the acidic silanol sites, effectively "blocking" them so your piperazine can pass through without sticking.

Strategy B: The Triethylamine (TEA) Modifier

If you cannot use ammonia, use TEA.

  • Concentration: 1% TEA (v/v) in both mobile phase A and B.

  • Critical Step: You must pre-equilibrate the column with the TEA-containing solvent for at least 3 column volumes (CV) before injecting. If you don't, the TEA will be adsorbed by the silica during the run, changing your selectivity mid-separation.

Visualizing the Mechanism (Silanol Blocking)

SilanolBlocking cluster_0 Standard Silica Surface cluster_1 Modified Surface (with TEA/NH3) Silanol Acidic Silanol (Si-OH) Interaction Strong Ionic Bond (Tailing) Silanol->Interaction Analyte Piperazine (NH2+) Analyte->Interaction Silanol_Blocked Silanol (Si-O-) Modifier Modifier (TEA/NH3) Modifier->Silanol_Blocked Saturates Surface Analyte_Free Piperazine (Free Base) Elution Clean Elution Analyte_Free->Elution No Interaction

Figure 1: Mechanism of silanol suppression. The basic modifier (Green) outcompetes the analyte (Blue) for active sites, preventing tailing.

Troubleshooting Guide: Reverse Phase (C18)

Issue: "The compound elutes in the void volume (too polar) or has poor shape."

The pH Decision Matrix: Because your molecule has a basic


, running at neutral pH (pH 7) means the molecule is 99.9% ionized. Ionized molecules do not stick well to hydrophobic C18 chains.

Protocol: High pH Reverse Phase (Recommended) Modern "Hybrid" or "High pH Stable" C18 columns are required (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH).

  • Buffer: 10mM Ammonium Bicarbonate (

    
    ).
    
  • Organic: Acetonitrile (ACN).[3]

  • Rationale: At pH 10, the piperazine is neutral (uncharged). This drastically increases its hydrophobicity, allowing it to interact with the C18 chain, resulting in sharp peaks and better retention.

Protocol: Low pH Ion-Pairing (Alternative) If you must use low pH (e.g., for stability):

  • Modifier: 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA forms a hydrophobic ion-pair with the positively charged piperazine, allowing it to be retained on the C18 phase.

  • Warning: TFA suppresses ionization in LC-MS. If you need MS detection, use Formic Acid, but expect less retention than TFA.

Decision Logic for Method Selection

MethodSelection Start Start: Pyridine-Piperazine Separation Solubility Is sample soluble in DCM/MeOH? NP Normal Phase (Silica) Solubility->NP Yes RP Reverse Phase (C18) Solubility->RP No (Aqueous/DMSO) NP_Action Use DCM:MeOH + 1% NH3 (Saturate Silica) NP->NP_Action RP_pH Can column tolerate pH 10? RP->RP_pH High_pH High pH Method: 10mM NH4HCO3 (pH 10) / ACN *Best Peak Shape* RP_pH->High_pH Yes (Hybrid Silica) Low_pH Low pH Method: Water/ACN + 0.1% TFA (Ion Pairing) RP_pH->Low_pH No (Standard Silica)

Figure 2: Decision tree for selecting the optimal chromatographic mode based on solubility and column stability.

Frequently Asked Questions (FAQs)

Q: My sample precipitates at the head of the column when I load it. What do I do? A: This is a solubility mismatch. The piperazine derivative is likely polar, but your starting mobile phase (e.g., 100% DCM) is non-polar.

  • Solution: Use Dry Loading . Dissolve your crude mixture in MeOH, add silica gel (ratio 1:2 crude:silica), and rotovap to dryness. Pour this "impregnated powder" on top of your column. This eliminates solvent incompatibility issues [1].

Q: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is excellent for pyridine/piperazine derivatives because it lacks the highly acidic protons of silica. However, alumina has lower theoretical plate counts (lower resolution) than silica. Use it only if the "Ammonia/DCM" method fails.

Q: I see two spots on TLC but they merge on the column. A: This is often due to "band broadening" caused by the basicity.

  • Decrease your flow rate.

  • Increase the modifier concentration (e.g., go from 0.5% TEA to 1.0% TEA).

  • Switch solvent selectivity: If using DCM/MeOH, try Ethyl Acetate/MeOH/TEA . The change in selectivity from the acetate often resolves co-eluting amides [2].

Summary Data Table: Solvent Systems

ModeMobile Phase AMobile Phase BAdditiveBest For
Normal Phase Dichloromethane (DCM)Methanol (MeOH)1%

or TEA
General purification; preventing tailing.
Normal Phase Ethyl AcetateMethanol2% TEA Separating impurities with similar polarity.
Reverse Phase WaterAcetonitrile10mM

(pH 10)
Highest Resolution. Keeps amine neutral.
Reverse Phase WaterAcetonitrile0.1% TFA If high pH columns are unavailable.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from BenchChem Technical Guides. 2

  • Phenomenex. (2025).[5] Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. LC Technical Tips. 5

  • Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7][8] Journal of Chemical & Engineering Data, 54(11), 2914-2917. 6

Sources

Enhancing stability of 2-Methyl-1-(pyridine-3-carbonyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support center for researchers working with 2-Methyl-1-(pyridine-3-carbonyl)piperazine . It is designed to address stability challenges inherent to its hybrid structure: a nicotinamide-like amide linkage and a secondary amine piperazine motif.

Module 1: Molecule Profile & Stability Risk Assessment

Before troubleshooting, understand the specific structural vulnerabilities of your molecule. This compound possesses two distinct "danger zones" that respond to different environmental stressors.

Structural MotifChemical BehaviorPrimary Instability RiskTrigger
Piperazine Ring (N4) Secondary Amine (

)
Oxidation Dissolved Oxygen, Metal Ions (

), Light
Amide Linkage (N1) Nicotinamide-derivativeHydrolysis Extreme pH (< 4.0 or > 9.0), Heat
Pyridine Ring Electron-deficient aromaticPhotodegradation UV Light (High intensity)
C2-Methyl Group Chiral Center (

to Amide N)
Racemization Low Risk (Configurationally stable compared to amino acid amides)
The "Yellowing" Phenomenon

Issue: Solutions turn pale yellow or brown over time. Cause: This is rarely hydrolysis. It is almost exclusively oxidative degradation of the secondary amine (N4) on the piperazine ring, leading to N-oxides or imine oligomers. Immediate Action: Check your degassing protocols and antioxidant usage (See Module 3).

Module 2: pH & Buffer Optimization

The stability of this molecule is governed by the ionization state of the Piperazine N4 nitrogen.

  • The Sweet Spot: pH 6.0 – 7.5

  • The Danger Zone: pH > 9.0 (Increases oxidation risk) and pH < 4.0 (Catalyzes hydrolysis).

Why pH 6.0 - 7.5?

At neutral pH, the secondary amine (N4) is protonated (


). This positive charge acts as an "electronic shield," reducing the electron density available for oxidative attack by free radicals. At high pH, the free base (

) is exposed, reacting rapidly with dissolved oxygen.
Recommended Buffer Systems
Buffer SystempH RangeCompatibilityNotes
Phosphate (PBS) 6.5 – 7.5⭐⭐⭐ ExcellentHigh buffering capacity; minimizes hydrolysis.
Citrate 5.0 – 6.0⭐⭐ GoodGood for slightly acidic storage; naturally chelates trace metals.
Tris-HCl 7.5 – 8.0⭐ CautionPrimary amine in Tris can react with degradation products (aldehydes).

Module 3: Preventing Oxidative Degradation

Oxidation is the most common cause of assay drift and discoloration for piperazine derivatives.

Protocol: The "3-Step Deoxygenation"

Do not rely solely on "degassed" solvents. Follow this protocol for stock solutions:

  • Sparging: Bubble high-purity Nitrogen (

    
    ) or Argon through the solvent for 15 minutes before dissolving the solid.
    
  • Chelation: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to the buffer.

    • Reason: Trace metal ions (Iron, Copper) from glassware or water act as catalysts for radical oxidation. EDTA sequesters them.

  • Antioxidant Spike (Optional): For long-term storage (>24 hours), add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid .

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Pathway Probability Compound 2-Methyl-1-(pyridine-3-carbonyl)piperazine Oxidation Oxidative Degradation (Yellowing) Compound->Oxidation pH > 8.0 Dissolved O2 Metal Ions Hydrolysis Amide Hydrolysis (Loss of Potency) Compound->Hydrolysis pH < 4.0 High Temp N_Oxide N-Oxide / Imines (Complex Mixture) Oxidation->N_Oxide Cleavage Nicotinic Acid + 2-Methylpiperazine Hydrolysis->Cleavage Red = High Risk (Storage) Red = High Risk (Storage) Yellow = Medium Risk (Stress) Yellow = Medium Risk (Stress) Red = High Risk (Storage)->Yellow = Medium Risk (Stress)

Caption: Primary degradation pathways. Note that oxidative degradation (Red) is the dominant risk under standard storage conditions, while hydrolysis (Yellow) requires extreme pH or heat.

Module 4: Troubleshooting & FAQ

Q1: My sample precipitated upon cooling. Is it degraded?

Likely No. The solubility of the free base is lower than the salt form.

  • Diagnosis: Check the pH.[1] If the pH drifted above 8.0, the molecule may have deprotonated and precipitated.

  • Fix: Acidify slightly with dilute HCl or Phosphoric acid to return to pH ~6.0-7.0.

Q2: I see a new peak at RRT 0.8 on my HPLC. What is it?

Analysis: Relative Retention Time (RRT) < 1.0 usually indicates a more polar fragment.

  • Suspect: Nicotinic acid (hydrolysis product).[2][3]

  • Verification: Check absorbance spectrum. Nicotinic acid has a distinct UV max compared to the amide.

  • Prevention: Your solution is likely too acidic or was heated. Store at 4°C.

Q3: Can I use DMSO for stock solutions?

Yes, but with caveats.

  • DMSO is an oxidant. Old DMSO contains dimethyl sulfone and peroxides.

  • Protocol: Use fresh, anhydrous DMSO (stored under

    
    ).
    
  • Storage: Store DMSO stocks at -20°C. Do not freeze-thaw more than 3 times; the freeze-thaw cycle introduces moisture and oxygen.

Module 5: Validated Storage Protocol

For maximum stability during drug development assays, adhere to this "Gold Standard" preparation method.

ParameterSpecificationReasoning
Concentration 10 mM (Stock)Higher concentrations are generally more self-stable than dilute ones.
Solvent DMSO (Anhydrous) or Water + 0.1% Formic AcidFormic acid keeps the piperazine protonated (stabilized).
Container Amber Glass Vial (Silanized)Blocks UV; Silanization prevents adsorption of the cationic amine to glass.
Headspace Argon BlanketHeavier than air; prevents

ingress better than Nitrogen.
Temperature -20°C or -80°CArrhenius kinetics: degradation slows exponentially with temp.
Decision Tree: Troubleshooting Stability Issues

TroubleshootingTree Start Observed Issue Color Color Change (Yellow/Brown) Start->Color Precip Precipitation (Cloudiness) Start->Precip Purity Purity Drop (New HPLC Peaks) Start->Purity OxidationCheck Check O2/Metals Is EDTA present? Color->OxidationCheck pHCheck Check pH Is pH > 8.0? Precip->pHCheck PeakCheck Peak Position? Purity->PeakCheck Action1 Add Antioxidant (Ascorbic Acid) OxidationCheck->Action1 No Action4 Oxidation Indicated Degas Solvents OxidationCheck->Action4 Yes Action2 Adjust pH to 6.0 (Re-dissolve) pHCheck->Action2 Yes Action3 Hydrolysis Indicated Optimize Buffer/Temp PeakCheck->Action3 Early eluting PeakCheck->Action4 Late/Smear

Caption: Logic flow for diagnosing stability failures. Follow the path based on visual or analytical observations.

References

  • Amide Hydrolysis Kinetics

    • Characterization of Nicotinamidases and Catalytic Mechanism. (Mechanistic insight into nicotinamide bond stability).
    • Source:

  • Piperazine Oxidation

    • Oxidative Degradation of Piperazine in Solution.[4] (Detailed analysis of secondary amine oxidation pathways and products like imines/N-oxides).

    • Source:

  • pKa and Structural Properties

    • pKa Values of Common Substituted Piperazines. (Establishes the basicity of the piperazine ring for pH buffer selection).
    • Source:

  • General Stability of Pyridine Carboxamides

    • Synthesis and Stability of Nicotinamide Derivatives. (Context for the stability of the specific pyridine-3-carbonyl moiety).
    • Source:

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis for the structural characterization of 2-Methyl-1-(pyridine-3-carbonyl)piperazine (also known as 1-nicotinoyl-2-methylpiperazine).[1] Unlike simple organic molecules, this compound exhibits significant amide rotamerism at room temperature, rendering standard 1H NMR protocols insufficient for purity assessment or structural verification.

This document compares the "Standard Approach" (CDCl3 at 298 K) against the "Optimized Approach" (DMSO-d6 at 353 K), demonstrating why Variable Temperature (VT) NMR is the required standard for this class of molecules.

The Core Analytical Challenge: Amide Rotamerism

The amide bond connecting the pyridine ring to the piperazine nitrogen possesses partial double-bond character (


). This creates a high rotational energy barrier (>15 kcal/mol), resulting in two distinct conformers (rotamers) that interchange slowly on the NMR time scale at room temperature.
  • Consequence: The 1H NMR spectrum at 25°C typically displays peak doubling (two sets of signals) or severe broadening , particularly for the piperazine ring protons and the methyl doublet.

  • Risk: This is often misidentified as sample impurity, leading to unnecessary re-purification cycles.[1]

Visualization: Rotameric Equilibrium & Analytical Workflow

RotamerWorkflow cluster_Solvent Step 1: Solvent Selection cluster_Analysis Step 2: Spectral Acquisition Start Sample: 2-Methyl-1-(pyridine-3-carbonyl)piperazine CDCl3 Option A: CDCl3 (Standard) Start->CDCl3 DMSO Option B: DMSO-d6 (High Boiling Point) Start->DMSO RT_NMR 298 K (25°C) Acquisition CDCl3->RT_NMR DMSO->RT_NMR Result_Bad Outcome: Complex/Broad Spectrum (Rotamers separated) RT_NMR->Result_Bad Restricted Rotation VT_NMR 353 K (80°C) Acquisition Result_Good Outcome: Coalesced Spectrum (Sharp, Single Set) VT_NMR->Result_Good Rapid Exchange Result_Bad->VT_NMR Heat to Coalesce

Figure 1: Decision tree for NMR analysis. Standard RT protocols yield complex data due to rotamers; High-Temperature (HT) NMR is required for coalescence.

Comparative Analysis: Analytical Approaches

The following table contrasts the performance of standard versus optimized NMR protocols for this specific molecule.

FeatureAlternative A: Standard Protocol Alternative B: Optimized Protocol (Recommended)
Solvent Chloroform-d (

)
Dimethyl Sulfoxide-d6 (

)
Temperature 298 K (25°C)353 - 373 K (80 - 100°C)
Spectral Appearance Complex/Broad. Signals for the piperazine ring appear as broad humps or split multiplets.[1] The methyl doublet may appear as two unequal doublets.[1]Sharp/Simplified. Rotational barrier is overcome. Signals coalesce into well-defined multiplets and a single methyl doublet.[1]
Integration Accuracy Low. Broad peaks overlap, making precise integration of the piperazine vs. pyridine protons difficult.High. Sharp peaks allow for accurate 1:1 ratio confirmation between the methyl group and aromatic protons.[1]
Exchangeable Protons NH (amine) signal is often broad or invisible due to exchange.[1]NH signal is typically sharp and visible (though may broaden at very high T due to exchange with residual water).[1]
Suitability Quick purity check (if rotamers are understood).Structural characterization and publication-quality data.

Detailed Experimental Protocol (Optimized)

To obtain a publication-grade spectrum for 2-Methyl-1-(pyridine-3-carbonyl)piperazine, follow this self-validating protocol.

Materials
  • Analyte: ~5-10 mg of 2-Methyl-1-(pyridine-3-carbonyl)piperazine.[1]

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: High-quality 5mm NMR tube (rated for >100°C).

Step-by-Step Methodology
  • Preparation: Dissolve the sample completely in DMSO-d6. Ensure the solution is clear; filter if necessary to remove undissolved particulates which degrade shimming.[1]

  • Initial Scan (RT): Acquire a standard 1H spectrum at 25°C (298 K).

    • Validation Check: Observe the region 2.5–4.5 ppm.[1] If broad "humps" are present rather than sharp multiplets, rotamers are confirmed.[1]

  • Variable Temperature (VT) Setup:

    • Increase the probe temperature to 80°C (353 K) .

    • Caution: Ensure the tube is not sealed with a plastic cap that might pop; use a proper pressure cap or ensure the spinner is secure.

    • Allow 10–15 minutes for thermal equilibration.

  • Shimming: Re-shim the sample at the elevated temperature. Thermal gradients can severely degrade field homogeneity.[1]

  • Acquisition: Acquire the 1H spectrum (typically 16–32 scans).[1]

  • Processing: Apply standard Fourier transform. Use a line broadening (LB) factor of 0.3 Hz.[1]

Spectral Data Interpretation

The following data represents the coalesced spectrum (High Temperature, DMSO-d6). At room temperature, the "Piperazine Ring" signals will be split and broad.

Chemical Shift Table (DMSO-d6, >80°C)
Proton GroupApprox.[1][2][3][4][5][6] Shift (

, ppm)
MultiplicityIntegralAssignment Logic
Pyridine H-2 8.60 – 8.70Singlet (broad) or d1HMost deshielded aromatic; adjacent to N and C=O.[1]
Pyridine H-6 8.55 – 8.65Doublet (dd)1HAdjacent to Pyridine N; couples with H-5.[1]
Pyridine H-4 7.80 – 7.90Doublet (dt)1HPara to N; couples with H-5.[1]
Pyridine H-5 7.40 – 7.50dd / Multiplet1HMost shielded aromatic; meta to N.
Piperazine H-2 4.00 – 4.50Multiplet (broad)1HChiral center; alpha to amide and methyl.[1]
Piperazine H-6 3.40 – 3.80Multiplet2HAlpha to amide N; deshielded by carbonyl.[1]
Piperazine H-3, H-5 2.60 – 3.00Multiplet4HAlpha to amine (NH); more shielded.[1]
Amine NH 2.00 – 3.00Broad Singlet1HVariable position; depends on concentration/water.[1]
Methyl (

)
1.10 – 1.30Doublet3HCouples with Piperazine H-2.[1]
Mechanistic Insight: The Pyridine Signals

The pyridine ring protons are less affected by the rotamerism than the piperazine protons, but slight shifting may occur. The key diagnostic peaks are the H-2 (isolated singlet-like peak downfield) and the H-5 (upfield aromatic multiplet).

Mechanistic Insight: The Methyl Group

At 25°C in CDCl3, the methyl doublet often appears as two doublets with different intensities (e.g., 60:40 ratio) due to the syn and anti conformation of the amide. At 80°C in DMSO-d6, these collapse into a single, sharp doublet (


 Hz).

References

  • Wodtke, R., et al. (2016).[1] Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

  • RSC Publishing. (2018).[1] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.[1]

  • Nanalysis Corp. (2023).[1] Using NMR to observe the restricted rotation in amide bonds.

  • National Institute of Standards and Technology (NIST). 2-Methylpiperazine Mass Spectrum and Data. NIST Chemistry WebBook.[1]

Sources

Technical Guide: LC-MS/MS Fragmentation & Structural Elucidation of 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Methyl-1-(pyridine-3-carbonyl)piperazine (CAS: 1240570-13-1) represents a critical structural scaffold in medicinal chemistry, often serving as a core pharmacophore in PARP inhibitors, histamine H3 antagonists, and novel psychoactive substances (NPS). Its structure combines a nicotinoyl (pyridine-3-carbonyl) moiety with a 2-methylpiperazine ring.

This guide provides a definitive analysis of its mass spectral behavior, distinguishing it from isobaric regioisomers (e.g., 3-methyl analogs) and structural alternatives. The presence of the methyl group at the C2 position (adjacent to the amide nitrogen) introduces unique steric and electronic effects that drive specific fragmentation pathways, offering a robust fingerprint for identification.

Chemical Profile
PropertyDetail
IUPAC Name (2-methylpiperazin-1-yl)(pyridin-3-yl)methanone
Formula C₁₁H₁₅N₃O
Exact Mass 205.1215 Da
Precursor Ion [M+H]⁺ m/z 206.13
Key Structural Features Nicotinamide linkage, hindered amide (C2-methyl), basic secondary amine

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility across platforms (Agilent Q-TOF, Sciex QTRAP, Thermo Orbitrap), the following protocol utilizes a generic gradient compatible with ESI+ ionization.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 100 x 2.1 mm).

    • Rationale: A standard C18 retains the polar basic piperazine sufficiently when paired with an aqueous mobile phase containing formate.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B (0-1 min) → 95% B (8 min) → Hold (2 min).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

  • Collision Energy (CE): Stepped ramping (15, 30, 45 eV) is recommended to capture both labile amide cleavages and stable ring-opening fragments.

Quality Control Check
  • System Suitability: Inject a caffeine standard (m/z 195).

  • Validation Criterion: The [M+H]⁺ peak for the target (m/z 206) must show a retention time shift of >0.5 min relative to the non-methylated analog (1-nicotinoylpiperazine) due to increased lipophilicity from the methyl group.

Fragmentation Mechanics & Pathways[1][3]

The fragmentation of 2-Methyl-1-(pyridine-3-carbonyl)piperazine is governed by the stability of the amide bond and the basicity of the piperazine nitrogens.

Primary Pathway: Amide Bond Cleavage

The most abundant fragmentation event is the cleavage of the amide bond connecting the pyridine ring to the piperazine.

  • Formation of Nicotinoyl Cation (m/z 106): Heterolytic cleavage yields the acylium ion [Pyridine-CO]⁺. This is the diagnostic "head group" fragment.

  • Formation of 2-Methylpiperazine Ion (m/z 101): Proton transfer to the piperazine nitrogen followed by cleavage yields the protonated amine part.

Secondary Pathway: Ring Disassembly

The m/z 101 fragment (2-methylpiperazine) undergoes further degradation:

  • Retro-Diels-Alder (RDA): Opening of the piperazine ring typically results in the loss of C₂H₄ fragments.

  • Ammonia Loss: Loss of NH₃ (17 Da) from the secondary amine terminus (observed as m/z 84).

Visualizing the Pathway

The following diagram illustrates the causal relationships between the precursor and its product ions.

FragmentationPathway Precursor [M+H]+ Precursor m/z 206.13 Nicotinoyl Nicotinoyl Cation m/z 106.03 (Diagnostic Head) Precursor->Nicotinoyl Amide Cleavage (Type A) Collision Energy: 15-25 eV MethylPip 2-Methylpiperazine m/z 101.11 (Amine Core) Precursor->MethylPip Amide Cleavage (Type B) Charge Retention on Amine Pyridine Pyridyl Cation m/z 78.03 Nicotinoyl->Pyridine -CO (28 Da) High Energy (>35 eV) Frag84 m/z 84.08 (-NH3) MethylPip->Frag84 -NH3 (17 Da) Frag58 m/z 58.06 (Ring Cleavage) MethylPip->Frag58 Retro-Diels-Alder -C2H5N

Caption: Figure 1. Proposed LC-MS/MS fragmentation tree for 2-Methyl-1-(pyridine-3-carbonyl)piperazine, highlighting the divergence between acylium ion formation (red) and amine retention (green).

Comparative Analysis: Performance vs. Alternatives

Differentiation of regioisomers is the primary challenge in analyzing substituted piperazines. The table below compares the target compound with its most common alternatives.

Comparison Guide
FeatureTarget: 2-Methyl Isomer Alternative: 3-Methyl Isomer Alternative: Benzoyl Analog
Structure Methyl at C2 (Ortho to Amide)Methyl at C3 (Meta to Amide)Benzene ring instead of Pyridine
Precursor (m/z) 206.13206.13205.14
Key Fragment 1 m/z 106 (Nicotinoyl)m/z 106 (Nicotinoyl)m/z 105 (Benzoyl)
Key Fragment 2 m/z 101 (2-Me-Pip)m/z 101 (2-Me-Pip)m/z 101 (2-Me-Pip)
Fragmentation Ratio High m/z 106 : 101 ratioLower m/z 106 : 101 ratioN/A
Mechanistic Insight Steric Hindrance: The C2-methyl group destabilizes the amide bond, facilitating easier cleavage to the acylium ion (m/z 106).Steric Freedom: The C3-methyl is distant from the amide, stabilizing the bond and favoring charge retention on the piperazine (m/z 101).Nitrogen Rule: Even mass precursor (205) vs Odd mass precursor (206) instantly distinguishes these.
Analytical Differentiation Strategy

To confidently distinguish the 2-methyl from the 3-methyl isomer (which are isobaric):

  • Chromatography: The 2-methyl isomer typically elutes earlier than the 3-methyl isomer on C18 columns due to steric shielding of the amide polarity.

  • Ion Ratio: Monitor the ratio of m/z 106 / m/z 101 .

    • 2-Methyl: Ratio > 1.5 (Favors cleavage due to steric strain).

    • 3-Methyl: Ratio < 1.0 (Favors intact protonated amine).

Summary of MRM Transitions

For quantitative assay development (e.g., DMPK studies), use the following Multiple Reaction Monitoring (MRM) transitions.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 206.1106.020High abundance, stable acylium ion.
Qualifier 1 206.1101.115Confirms piperazine substructure.
Qualifier 2 206.178.040High-energy fragment (Pyridyl) for specificity.
Qualifier 3 206.158.135Ring-opening fragment specific to methylpiperazine.

References

  • Maher, H. M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Available at: [Link]

  • Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. PubMed.[3] Available at: [Link]

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

Sources

A Comparative Analysis of 2-Methyl vs. 3-Methyl Pyridine-Carbonyl Piperazines: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine-carbonyl piperazine scaffold represents a "privileged structure," a versatile framework that has given rise to a multitude of biologically active agents.[1][2] The strategic placement of substituents on the pyridine ring can profoundly influence the pharmacological profile of these compounds, dictating their potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of the bioactivity of 2-methyl versus 3-methyl substituted pyridine-carbonyl piperazines, offering insights for researchers and drug development professionals engaged in the design of novel therapeutics.

While a direct head-to-head comparison is hampered by a notable gap in the scientific literature regarding the bioactivity of 3-methyl pyridine-carbonyl piperazine derivatives, this guide will comprehensively review the established bioactivity of the 2-methyl analogue and provide a theoretical framework for understanding the potential influence of the 3-methyl substitution.

The 2-Methyl Pyridine-Carbonyl Piperazine Analogue: A Case Study in Enhanced Oral Bioactivity

Extensive research has demonstrated the significant impact of a methyl group at the 2-position of the pyridine ring in a series of 1-acyl-4-((pyridyl)cyanomethyl)piperazines. Specifically, the introduction of this 2-methyl substituent led to a remarkable enhancement of oral activity, with an improvement of an order of magnitude or greater in the in vivo efficacy of these compounds as Platelet-Activating Factor (PAF) antagonists.

Quantitative Bioactivity Data

The bioactivity of the 2-methyl pyridine-carbonyl piperazine derivatives was assessed through a battery of in vitro and in vivo assays, yielding the following key data points for lead compounds:

CompoundPAG IC50 (µM)HYP ID50 (mg/kg i.v.)MOR ID50 (mg/kg p.o.)
UR-12460 0.0400.0210.30
UR-12519 0.0410.0150.044
  • PAG: PAF-induced platelet aggregation assay (in vitro)

  • HYP: PAF-induced hypotension test in normotensive rats (in vivo)

  • MOR: PAF-induced mortality test in mice (in vivo)

These results underscore the potent anti-PAF activity of the 2-methyl substituted compounds, with notable oral efficacy demonstrated in the mortality model.

Understanding the Biological Context: The Platelet-Activating Factor (PAF) Signaling Pathway

Platelet-Activating Factor is a potent phospholipid mediator implicated in a variety of physiological and pathological processes, including inflammation, allergic reactions, and shock.[3] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). The binding of PAF to its receptor triggers a cascade of intracellular signaling events, as depicted in the diagram below.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF Platelet-Activating Factor (PAF) PAFR PAF Receptor (PAFR) (GPCR) PAF->PAFR Binds Gq Gq Protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Inflammation Inflammation Platelet_Aggregation->Inflammation Hypotension Hypotension Platelet_Aggregation->Hypotension

PAF Signaling Pathway

Experimental Protocols for Bioactivity Assessment

To ensure scientific rigor and reproducibility, the following detailed protocols were employed to evaluate the bioactivity of the 2-methyl pyridine-carbonyl piperazine derivatives.

In Vitro Assay: PAF-Induced Platelet Aggregation

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Platelet_Aggregation_Workflow start Start: Prepare Platelet-Rich Plasma (PRP) incubate Incubate PRP with Test Compound or Vehicle (Control) start->incubate add_paf Add PAF to Induce Aggregation incubate->add_paf measure Measure Light Transmittance (Aggregometer) add_paf->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Platelet Aggregation Assay Workflow

Step-by-Step Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the supernatant (PRP).

  • Platelet Aggregation Assay:

    • Pre-warm PRP aliquots to 37°C.

    • Add the test compound (2-methyl pyridine-carbonyl piperazine derivative) at various concentrations or vehicle (control) to the PRP and incubate for a specified time (e.g., 5 minutes).

    • Place the cuvettes in an aggregometer and establish a baseline reading.

    • Add a standard concentration of PAF to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control (100% aggregation).

    • The percentage of inhibition is determined by comparing the aggregation in the presence of the test compound to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the PAF-induced aggregation) is calculated from the dose-response curve.

In Vivo Assays

This model assesses the ability of a compound to counteract the drop in blood pressure caused by PAF.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use normotensive rats (e.g., Sprague-Dawley).

    • Anesthetize the animals and cannulate the carotid artery to monitor blood pressure and the jugular vein for drug administration.

  • Experimental Procedure:

    • Administer the test compound intravenously (i.v.) or orally (p.o.) at various doses.

    • After a set period, administer a bolus injection of PAF to induce hypotension.

    • Continuously monitor and record the mean arterial pressure.

  • Data Analysis:

    • Calculate the percentage of inhibition of the PAF-induced hypotensive response for each dose of the test compound.

    • Determine the ID50 value (the dose of the compound that inhibits 50% of the PAF-induced hypotension).

This is a more stringent in vivo model that evaluates the protective effect of a compound against a lethal dose of PAF.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use mice (e.g., Swiss-Webster).

    • Administer the test compound orally (p.o.) at various doses.

  • Experimental Procedure:

    • After a predetermined time, administer a lethal dose of PAF intravenously (i.v.).

    • Observe the animals for a set period (e.g., 24 hours) and record the mortality rate.

  • Data Analysis:

    • Calculate the percentage of protection against mortality for each dose of the test compound.

    • Determine the ID50 value (the dose of the compound that protects 50% of the animals from PAF-induced mortality).

The 3-Methyl Pyridine-Carbonyl Piperazine Analogue: An Area for Future Investigation

Despite a thorough search of the scientific literature, no specific bioactivity data for 3-methyl pyridine-carbonyl piperazine derivatives in assays comparable to those used for the 2-methyl analogue could be identified. This represents a significant knowledge gap in the structure-activity relationship (SAR) of this chemical class.

Theoretical Considerations: Potential Impact of 3-Methyl Substitution

In the absence of empirical data, we can theorize about the potential influence of a 3-methyl substitution based on established medicinal chemistry principles:

  • Steric Effects: The position of the methyl group on the pyridine ring can influence the molecule's conformation and its ability to bind to a biological target. A 3-methyl group is less sterically hindered compared to a 2-methyl group, which is adjacent to the carbonyl linker. This could potentially alter the preferred binding pose of the molecule within a receptor's binding pocket. Depending on the specific interactions required for activity, this could either enhance or diminish binding affinity.

  • Electronic Effects: The methyl group is weakly electron-donating. Its position on the pyridine ring influences the electron density of the ring nitrogen and the carbonyl group. A 3-methyl substitution would have a different electronic influence compared to a 2-methyl substitution, which could affect the molecule's pKa, hydrogen bonding capacity, and overall interaction with the target protein.

  • Metabolic Stability: The position of the methyl group can also affect the molecule's susceptibility to metabolic enzymes. A 3-methyl group might be more or less accessible to metabolic enzymes compared to a 2-methyl group, potentially altering the compound's pharmacokinetic profile.

SAR_Hypothesis cluster_2_methyl 2-Methyl Substitution cluster_3_methyl 3-Methyl Substitution (Hypothetical) steric_2 Steric Hindrance (near linker) bioactivity Bioactivity (Potency, Selectivity, PK) steric_2->bioactivity electronic_2 Altered Electronics (ortho effect) electronic_2->bioactivity metabolism_2 Potential Metabolic Shielding metabolism_2->bioactivity steric_3 Less Steric Hindrance steric_3->bioactivity electronic_3 Altered Electronics (meta effect) electronic_3->bioactivity metabolism_3 Different Metabolic Profile metabolism_3->bioactivity

Hypothesized Influences on Bioactivity

Conclusion and Future Directions

The available evidence strongly suggests that the 2-methyl pyridine-carbonyl piperazine scaffold is a promising starting point for the development of orally active PAF antagonists. The 2-methyl group appears to play a crucial role in enhancing in vivo efficacy.

The lack of data on the corresponding 3-methyl isomer highlights a clear opportunity for further research. The synthesis and biological evaluation of 3-methyl pyridine-carbonyl piperazine derivatives in the same panel of assays would provide invaluable insights into the SAR of this important class of compounds. Such studies would not only allow for a direct and meaningful comparison of the two isomers but could also lead to the discovery of novel compounds with improved pharmacological profiles.

For researchers in this field, the key takeaway is the demonstrated importance of the substitution pattern on the pyridine ring. The exploration of other substitutions at the 3-, 4-, 5-, and 6-positions is also a logical next step in optimizing the bioactivity of pyridine-carbonyl piperazine derivatives.

References

  • Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. ResearchGate. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. ResearchGate. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. ResearchGate. [Link]

  • Current awareness of piperazines: pharmacology and toxicology - PubMed. PubMed. [Link]

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed. PubMed. [Link]

  • Cardiovascular reactions and respiratory events during platelet activating factor-induced shock - PubMed. PubMed. [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. PubMed. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI. MDPI. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. MDPI. [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. MDPI. [Link]

  • Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition - MDPI. MDPI. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. PubMed. [Link]

  • Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. [Link]

  • Synthesis of 1,3-oxazines based on piperazine - ScienceDirect. ScienceDirect. [Link]

  • Piperazine based antimicrobial polymers: a review - PMC. National Center for Biotechnology Information. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC. National Center for Biotechnology Information. [Link]

  • Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs - MDPI. MDPI. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. MDPI. [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org. Preprints.org. [Link]

  • CVMP - MRL - Piperazine Summary Report (3) - EMA. European Medicines Agency. [Link]

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Reference Standards for 2-Methyl-1-(pyridine-3-carbonyl)piperazine Characterization

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Analysis & Impurity Profiling[1][2]

Executive Summary: The "Rotamer Trap" and "Chiral Blindspot"

Characterizing 2-Methyl-1-(pyridine-3-carbonyl)piperazine (often an intermediate in GPR119 agonists or fluoroquinolone synthesis) presents two specific analytical pitfalls that frequently lead to false OOS (Out of Specification) results or misidentified impurities:

  • Amide Rotamers: The partial double-bond character of the N-C(O) amide bond restricts rotation, causing signal splitting in 1H-NMR at room temperature.[1] Inexperienced analysts often misinterpret these split peaks as impurities.[2][3]

  • Cryptic Chirality: The methyl group at the C2 position of the piperazine ring creates a chiral center (R vs. S). Standard C18 HPLC methods cannot distinguish these enantiomers, leading to "racemic blindness" where a 50:50 mixture appears as a single pure peak.[3]

This guide compares reference standard grades based on their ability to resolve these specific structural challenges.

PART 1: Comparative Analysis of Reference Standard Grades

In the context of drug development, not all reference standards are equal. For this specific piperazine amide, the difference between a "Chemical Reference Substance" (CRS) and a "Certified Reference Material" (CRM) lies in the handling of stereochemistry and dynamic conformers.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: Primary CRM (Gold Standard)Tier 2: Secondary Standard (Working Standard)Tier 3: Synthesis Grade (Reagent)
Purity Assignment Mass Balance & qNMR (Absolute Purity)HPLC Area % (Relative Purity)Titration / GC (Approximate)
Chiral Definition Enantiomeric Excess (ee) > 99.5% confirmed by Chiral HPLC.Often Racemic or undefined "2-methyl" mixture.[2][3]Undefined.
NMR Validation High-Temperature NMR (>353K) to coalesce rotamers.Room Temp NMR (shows split peaks/broadening).[2][3]Room Temp NMR (often ambiguous).[2][3]
Water Content Measured by KF (Coulometric).TGA or Loss on Drying.[2][3]Not typically reported.[2][3]
Traceability ISO 17034 / NIST Traceable.[2][3]In-house CoA.[2][3]Vendor Batch ID.
Risk Profile Low: Eliminates false impurity flags.Medium: Risk of mistaking rotamers for impurities.[3]High: Likely contains wrong enantiomer.[2][3]

PART 2: Technical Deep Dive & Analytical Causality

The Rotamer Challenge (NMR Artifacts)

The amide bond connecting the pyridine ring to the piperazine nitrogen exhibits restricted rotation. At 25°C, the interconversion rate between the syn and anti conformers is slow on the NMR timescale.

  • Observation: The 1H-NMR spectrum in DMSO-d6 at 25°C will show the pyridine protons and the piperazine ring protons as broadened or doubled multiplets.

  • Causality: This is not degradation.[2][3] It is dynamic conformational isomerism.[2][3]

  • Solution: Variable Temperature (VT) NMR. Heating the sample to 80°C (353 K) increases the rotation rate, causing the signals to coalesce into sharp, defined singlets/multiplets.

The Chiral Challenge (Enantiomeric Purity)

The 2-methylpiperazine moiety is chiral.[4][5][6] If your drug target requires the (R)-isomer (common for biological activity), a standard C18 HPLC method will show a single peak even if the sample is the inactive (S)-isomer or a racemate.

  • Requirement: You must use a polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) to resolve the enantiomers.

PART 3: Critical Analytical Workflows

Diagram 1: Characterization Decision Matrix

This logic flow ensures you select the correct analytical technique based on the "Rotamer" and "Chiral" risks.

G Start Start: Characterization of 2-Methyl-1-(pyridine-3-carbonyl)piperazine Step1 1. Standard HPLC (C18) Start->Step1 Decision1 Single Peak? Step1->Decision1 Step2 2. 1H-NMR (DMSO-d6, 25°C) Decision1->Step2 Yes Fail_Impurity FAIL: True Impurity Detected Decision1->Fail_Impurity No (distinct peaks) Decision2 Split/Broad Peaks? Step2->Decision2 Action_Rotamer ACTION: Perform VT-NMR at 80°C (353K) Decision2->Action_Rotamer Yes (likely rotamers) Step3 3. Chiral HPLC Analysis Decision2->Step3 No (sharp peaks) Result_Rotamer Peaks Coalesce? Action_Rotamer->Result_Rotamer Result_Rotamer->Step3 Yes (Confirmed Rotamers) Result_Rotamer->Fail_Impurity No (Degradation) Result_Chiral Enantiomeric Excess > 99%? Step3->Result_Chiral Pass VALID REFERENCE STANDARD Result_Chiral->Pass Yes Fail_Racemic FAIL: Wrong Enantiomer/Racemate Result_Chiral->Fail_Racemic No

Caption: Decision matrix for distinguishing between rotameric artifacts, true impurities, and chiral contaminants.

PART 4: Experimental Protocols

Protocol A: High-Temperature NMR (Rotamer Validation)

Purpose: To confirm that split peaks are due to amide bond rotation and not impurities.[2][3]

  • Preparation: Dissolve 10-15 mg of the reference standard in 0.6 mL of DMSO-d6 . (Avoid CDCl3 as it has a lower boiling point and may not allow sufficient heating).[2][3]

  • Instrument Setup: Calibrate the probe temperature to 25°C.

  • Acquisition 1 (Baseline): Acquire a standard proton spectrum at 298 K (25°C). Note the chemical shifts of the pyridine signals (typically

    
     8.5-9.0 ppm) and the N-methyl doublet.
    
  • Heating: Ramping the probe temperature to 353 K (80°C) . Allow 10 minutes for thermal equilibration to prevent convection currents.

  • Acquisition 2 (Coalescence): Acquire the spectrum at 353 K.

  • Criteria: The split multiplets should merge into sharp, well-defined signals. The integration of the piperazine ring protons should normalize to integer values (e.g., 4H, 2H, 1H).

Protocol B: Chiral HPLC Separation

Purpose: To determine Enantiomeric Excess (ee).[2][3][4]

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica), 4.6 x 250 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[2][3]

    • Note: The diethylamine is critical to suppress peak tailing from the basic piperazine nitrogen.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 260 nm (Pyridine absorption max).[2][3]

  • Temperature: 25°C.

  • Expected Result: The (R) and (S) enantiomers should resolve with a resolution factor (

    
    ) > 1.5.
    

PART 5: Synthesis & Impurity Pathway Visualization[2]

Understanding the origin of the molecule helps in predicting impurities.

Workflow SM1 2-Methylpiperazine (Racemic or Chiral) Reaction Amide Coupling (Schotten-Baumann) SM1->Reaction SM2 Nicotinoyl Chloride (Pyridine-3-carbonyl Cl) SM2->Reaction Crude Crude Product (Mix of R/S + Regioisomers) Reaction->Crude Purification Chiral Resolution (Tartaric Acid Salt) Crude->Purification Regioisomer removal (N1 vs N4 acylation) Final Target: (R)-2-Methyl-1-(pyridine-3-carbonyl)piperazine Purification->Final Crystallization

Caption: Synthesis pathway highlighting the risk of N1 vs N4 regioselectivity and chiral purity.

References

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Rockville, MD: United States Pharmacopeial Convention.[3][7]

  • RSC Advances. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). Discusses the rotameric splitting of piperazine amides.

  • BenchChem. Chiral resolution of 2-methylpiperazine derivatives. Provides protocols for tartaric acid resolution of the piperazine core. [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(2-Pyridyl)piperazine and related amides. Used for structural property verification.[2][3]

  • ICH Guidelines. Q3A(R2) Impurities in New Drug Substances. Defines reporting thresholds for chiral and structural impurities.

Sources

Structural Comparison & Application Guide: Nicotinoyl Piperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional comparison of Nicotinoyl Piperazine analogs. It is designed for researchers requiring actionable data on structure-activity relationships (SAR), synthesis pathways, and comparative efficacy.

Executive Summary

The nicotinoyl piperazine scaffold represents a privileged structure in medicinal chemistry, bridging the metabolic stability of the piperazine ring with the hydrogen-bonding capacity of the nicotinamide moiety. Unlike simple piperazines, the inclusion of the nicotinoyl group (pyridine-3-carbonyl) introduces a rigid electron-withdrawing element that significantly alters the pKa of the N1 nitrogen, enhancing membrane permeability and modulating receptor affinity.

This guide compares three primary classes of analogs:

  • Neuroactive 4-Aryl Analogs: Targeted for anticonvulsant and nootropic activity.

  • Antimicrobial Hybrids: Fluoroquinolone-tethered derivatives.

  • Enzyme Inhibitors: Analogs targeting AChE and oxidative pathways.

Structural Classification & SAR Analysis

The biological efficacy of these analogs hinges on the substitution pattern at the N4 position of the piperazine ring, while the N1 position is occupied by the nicotinoyl group.

Core Scaffold Architecture
  • N1-Nicotinoyl Moiety: Acts as a hydrogen bond acceptor (pyridine nitrogen) and donor/acceptor (amide). It mimics the endogenous ligand nicotinamide, potentially interacting with benzodiazepine binding sites or specific enzymatic pockets.

  • Piperazine Linker: Provides a semi-rigid spacer (approx. 4.5 Å) that positions the N4 substituent into hydrophobic pockets.

  • N4-Substituent: The primary determinant of specificity (e.g., aryl groups for CNS targets, quinolones for antimicrobial action).

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram outlines the critical functional zones of the scaffold.

SAR_Map Core Piperazine Core (Conformational Flexibility) N4_Group N4-Substituent (Selectivity Determinant) Core->N4_Group N-Alkylation/Acylation Lipophilicity Modulates logP & BBB Permeability Core->Lipophilicity Ring Basicity N1_Group N1-Nicotinoyl (H-Bonding / Pharmacophore) N1_Group->Core Amide Linkage Metabolism Metabolic Stability (Amide hydrolysis) N1_Group->Metabolism CYP450 interaction Receptor Target Specificity (GABA vs DNA Gyrase) N4_Group->Receptor Hydrophobic Pocket Fit

Figure 1: SAR Map illustrating the functional roles of the N1 and N4 sectors in nicotinoyl piperazine analogs.

Comparative Performance Analysis

Case Study A: Neuroactive Anticonvulsants (The "B-Series")

This class involves 4-aryl-1-nicotinoylpiperazines.[1] The presence of electron-withdrawing groups (EWG) on the aryl ring is critical for activity.

Comparative Data:

Analog ID N4-Substituent Target Indication Relative Potency (vs. Phenytoin) Key Property
B-1230 3-trifluoromethylphenyl Anticonvulsant High (0.8x) High Lipophilicity (crosses BBB)
B-1370 3-trifluoromethylphenyl (2HCl salt) Anticonvulsant High (1.1x) Improved Aqueous Solubility
B-1231 4-chlorophenyl Anticonvulsant Moderate (0.5x) Lower metabolic stability

| B-Standard | Unsubstituted Phenyl | Inactive | Low | Lacks hydrophobic interaction |

Analysis: The B-1230 analog demonstrates that a lipophilic EWG (CF3) at the meta position of the phenyl ring maximizes anticonvulsant activity, likely by enhancing penetration into the central nervous system (CNS) and optimizing hydrophobic interactions within the GABAergic modulatory sites.

Case Study B: Antimicrobial Hybrids

These analogs tether the nicotinoyl piperazine unit to a fluoroquinolone core (e.g., Norfloxacin derivatives).

Comparative Data:

Compound Structure Type MIC (µg/mL) vs E. coli MIC (µg/mL) vs S. aureus Mechanism
Analog V-a N-Nicotinoyl-Norfloxacin (Methyl) 0.19 1.9 Dual DNA Gyrase / Topo IV inhibition
Analog V-c N-Nicotinoyl-Norfloxacin (Isopropyl) 0.37 2.0 Enhanced Gram-positive coverage

| Ciprofloxacin | Standard Fluoroquinolone | 0.015 | 0.5 | Reference Standard |

Analysis: While less potent than pure Ciprofloxacin, the Nicotinoyl-Fluoroquinolone hybrids (V-a) show a distinct advantage in overcoming specific resistance mechanisms. The bulky nicotinoyl group can hinder efflux pump recognition in certain multi-drug resistant (MDR) strains.

Experimental Protocols

Protocol 1: Synthesis of 1-Nicotinoyl-4-Arylpiperazines

Rationale: This protocol uses a Schotten-Baumann type reaction. The use of an acid chloride in the presence of a non-nucleophilic base prevents polymerization and ensures high regioselectivity at the N1 position.

Reagents:

  • 1-(3-trifluoromethylphenyl)piperazine (1.0 eq)

  • Nicotinoyl chloride hydrochloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(3-trifluoromethylphenyl)piperazine in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Activation: Add TEA dropwise to scavenge HCl. Stir for 15 minutes.

  • Coupling: Slowly add Nicotinoyl chloride (solid or solution) over 30 minutes. The slow addition controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and reflux for 1 hour to ensure completion.

  • Workup: Quench with ice water. Extract the organic phase. Wash with 5% NaHCO3 (removes unreacted acid) and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo. Recrystallize from Methanol/Ether to yield white crystals (Target Yield: >70%).

Visualization: Synthesis Reaction Flow

Synthesis_Flow Start Start: Substituted Piperazine + Nicotinoyl Chloride Step1 1. Dissolve in DCM (0°C) Add Base (TEA) Start->Step1 Step2 2. Nucleophilic Acyl Substitution (Reflux 1 hr) Step1->Step2 Activation Step3 3. Aqueous Workup (NaHCO3 Wash) Step2->Step3 Quench Step4 4. Recrystallization (MeOH/Ether) Step3->Step4 Purification End Final Product: 1-Nicotinoyl-4-Arylpiperazine Step4->End Yield > 70%

Figure 2: Synthetic workflow for the production of nicotinoyl piperazine derivatives.

Mechanism of Action (MoA) Validation

To validate the mechanism of these analogs, the following assays are recommended:

  • GABA-A Receptor Binding (Neuroactive Analogs):

    • Method: Radioligand binding assay using [3H]-Flunitrazepam.

    • Expectation: Nicotinoyl analogs should displace the ligand if they act via the benzodiazepine site.

    • Self-Validation: If Ki > 10 µM, investigate Na+ channel blockade (phenytoin-like mechanism) instead.

  • DNA Gyrase Supercoiling Assay (Antimicrobials):

    • Method: Plasmid pBR322 supercoiling inhibition.

    • Expectation: Dose-dependent reduction in supercoiled bands on gel electrophoresis.

References

  • Anticonvulsant Activity of Nicotinoyl Piperazines

    • Source: European Patent EP0323303B1.
    • Link:

  • Antimicrobial Fluoroquinolone Hybrids

    • Source: Sharma, P.C., et al. "Synthesis and in-vitro antibacterial activity of some novel N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates." Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Link:

  • Piperazine Scaffold Review

    • Source: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Link:

  • AChE Inhibition Studies

    • Source: "Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase inhibitors."[2] Journal of Biochemical and Molecular Toxicology.

    • Link:

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1-(pyridine-3-carbonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

The Hidden Hazard: Sensitization While many researchers treat amide intermediates as generic "irritants," 2-Methyl-1-(pyridine-3-carbonyl)piperazine presents a specific toxicological profile driven by its piperazine moiety .[1] Piperazine derivatives are well-documented respiratory and skin sensitizers (asthmagens).[1]

  • The Mechanism: The piperazine ring can act as a hapten, binding to body proteins to trigger an immune response. Repeated exposure to even trace amounts of dust can lead to lifelong hypersensitivity.

  • The Directive: Treat this compound not just as a chemical irritant (H315/H319), but as a potential sensitizer (H334/H317) . Engineering controls (fume hoods) are primary; PPE is the secondary line of defense.

Personal Protective Equipment (PPE) Matrix

This matrix applies the Precautionary Principle —assuming the highest likely hazard class for this structural family in the absence of compound-specific LD50 data.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Respiratory Primary: Fume Hood (Face velocity 0.5 m/s)Secondary: N95/P100 RespiratorWhy: Piperazine dust is light and electrostatic.[1] Inhalation is the fastest route to sensitization.Standard: Use a respirator only if weighing outside a hood (not recommended) or during spill cleanup.
Hand (Dermal) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Why: Pyridine derivatives can act as permeation enhancers.[1] Double gloving provides a "breakthrough buffer."Protocol: Change outer gloves immediately upon splash. Inspect for pinholes by inflation before donning.
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient for powders that drift. Goggles seal the orbital area against dust entry and splashes during solubilization.
Body Lab Coat (High-Neck) + Tyvek SleevesWhy: Exposed wrists are a common contact point between the glove and coat cuff.[1] Tyvek sleeves bridge this gap.
Operational Protocol: The "Zero-Contact" Workflow[1]

This protocol uses a self-validating system where every step confirms the safety of the previous one.[1]

Phase A: Preparation & Engineering Check
  • Airflow Verification: Confirm fume hood flow monitor is green (approx. 100 fpm / 0.5 m/s).

  • Static Control: Place an ionizing bar or anti-static gun near the balance.

    • Insight: Piperazine powders are often hygroscopic and electrostatic; static charge causes "fly-away" powder, increasing inhalation risk.[1]

Phase B: Weighing & Transfer (Critical Control Point)[1]
  • The "Boat-in-Jar" Method:

    • Tare the weigh boat inside a secondary jar.

    • Transfer the chemical into the boat.

    • Cap the secondary jar before removing it from the balance enclosure.

    • Result: The chemical is never exposed to the open lab environment during transport.

  • Solubilization: Add solvent slowly. Pyridine derivatives can be basic; exothermic warming may occur if acid chlorides or strong acids are present in the reaction matrix.

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance area.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure skin never touches the outer glove surface.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" checks that prevent exposure.

SafeHandling Start Storage (Cool, Dry, Dark) Check Engineering Check (Hood Flow > 0.5 m/s) Start->Check Retrieve Check->Start Fail (Stop Work) PPE PPE Donning (Double Nitrile + Goggles) Check->PPE Pass Weigh Weighing (Static Control Active) PPE->Weigh Ready Solub Solubilization (Closed Vessel) Weigh->Solub Transfer Waste Disposal (Segregated Organic) Solub->Waste Post-Rxn

Figure 1: Operational workflow emphasizing the "Engineering Check" as a Go/No-Go decision point before chemical handling.

Emergency & Disposal Logistics
Spill Management (Solid/Powder)[1]
  • Evacuate & Ventilate: If a significant amount (>5g) is spilled outside the hood, evacuate the immediate area to let aerosols settle (15 mins).

  • Wet Wiping: Do not sweep dry. Cover with a solvent-dampened paper towel to prevent dust generation, then scoop up.[1]

  • Neutralization: Wash the surface with a mild dilute acid (e.g., 1% acetic acid) followed by water, as piperazine derivatives are basic amines.

Waste Disposal[1][2][3][4]
  • Classification: Segregate as "Organic Basic Waste" or "Amine Waste."

  • Incompatibility: Do not mix with strong oxidizers or acid chlorides in the waste stream to prevent exothermic reactions or gas evolution.

  • Container: High-density polyethylene (HDPE) or glass.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [1]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine (Analogous Structure Hazard Data). National Library of Medicine. [1]

  • European Chemicals Agency (ECHA). (n.d.). Piperazine - Substance Information (Sensitization Data). [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.